CBP-501 acetate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1829512-40-4 |
|---|---|
Fórmula molecular |
C88H126F5N29O19 |
Peso molecular |
1989.1 g/mol |
Nombre IUPAC |
acetic acid;(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C86H122F5N29O17.C2H4O2/c87-64-49(65(88)67(90)68(91)66(64)89)39-60(118-80(135)62(42-122)120-77(132)59(38-47-40-109-51-19-8-7-18-48(47)51)117-79(134)61(41-121)119-70(125)50(92)36-44-25-27-46(28-26-44)69(124)45-16-5-2-6-17-45)78(133)116-58(37-43-14-3-1-4-15-43)76(131)113-54(22-11-33-106-84(98)99)72(127)110-52(20-9-31-104-82(94)95)71(126)111-53(21-10-32-105-83(96)97)73(128)114-56(29-30-63(93)123)75(130)112-55(23-12-34-107-85(100)101)74(129)115-57(81(136)137)24-13-35-108-86(102)103;1-2(3)4/h2,5-8,16-19,25-28,40,43,50,52-62,109,121-122H,1,3-4,9-15,20-24,29-39,41-42,92H2,(H2,93,123)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,128)(H,115,129)(H,116,133)(H,117,134)(H,118,135)(H,119,125)(H,120,132)(H,136,137)(H4,94,95,104)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108);1H3,(H,3,4)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m1./s1 |
Clave InChI |
GKMPTIBZVGZJDN-RJLNLWLESA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Dual-Pronged Assault of CBP-501 Acetate on Pancreatic Cancer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CBP-501 acetate (B1210297) (canfosfamide), a novel therapeutic agent under investigation for the treatment of pancreatic cancer. Developed for researchers, scientists, and drug development professionals, this document elucidates the core molecular pathways targeted by CBP-501 and its synergistic effects with conventional chemotherapy, supported by quantitative data from preclinical and clinical studies.
Core Mechanism of Action: A Two-Fold Strategy
CBP-501, a synthetic peptide, employs a unique dual mechanism to combat pancreatic cancer. It functions as both a G2 checkpoint abrogator and a calmodulin (CaM) inhibitor , leading to enhanced cytotoxicity of platinum-based chemotherapies.
G2 Checkpoint Abrogation: Undermining DNA Damage Repair
In response to DNA damage, cancer cells often arrest in the G2 phase of the cell cycle to allow for DNA repair, a process regulated by a complex signaling cascade. CBP-501 disrupts this crucial checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.
CBP-501 achieves this by inhibiting multiple serine/threonine kinases that are key to establishing the G2 arrest. These include:
-
Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2): Central players in the DNA damage response pathway.
-
MAPKAP-K2 (MK2): A downstream effector in the p38 MAPK pathway involved in cell cycle control.
-
C-Tak1: A kinase that phosphorylates and inactivates Cdc25C.
By inhibiting these kinases, CBP-501 prevents the inhibitory phosphorylation of Cdc25C, a phosphatase that activates the cyclin B/CDK1 complex, the master regulator of entry into mitosis.
Calmodulin (CaM) Inhibition: Enhancing Platinum Efficacy
CBP-501 binds directly to calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including ion transport. This interaction is believed to increase the intracellular concentration of platinum-based drugs like cisplatin (B142131).[1] The elevated intracellular platinum levels lead to more extensive DNA damage, thereby potentiating the cytotoxic effects of the chemotherapy.[1]
Induction of Immunogenic Cell Death (ICD)
In combination with platinum agents, CBP-501 has been shown to promote immunogenic cell death (ICD).[2][3] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface exposure of calreticulin (B1178941) and release of high-mobility group box 1 (HMGB1). These molecules act as "eat me" signals to dendritic cells, promoting an anti-tumor immune response.
Quantitative Data
Preclinical Data: Kinase Inhibition
The inhibitory activity of CBP-501 against key G2 checkpoint kinases has been quantified, demonstrating its potency as a multi-targeted agent.
| Kinase | IC50 (µM) |
| MAPKAP-K2 | 0.9 |
| C-Tak1 | 1.4 |
| CHK1 | 3.4 |
| CHK2 | 6.5 |
Clinical Data: Phase II Trial in Advanced Pancreatic Cancer (NCT04953962)
A randomized Phase II clinical trial evaluated the efficacy and safety of CBP-501 in combination with cisplatin and nivolumab (B1139203) in patients with advanced exocrine pancreatic cancer who had received at least two prior lines of systemic therapy.[4][5][6][7]
Patient Demographics and Baseline Characteristics (N=36)
| Characteristic | Arm 1 (CBP25/CDDP/Nivo) | Arm 2 (CBP16/CDDP/Nivo) | Arm 3 (CBP25/CDDP) | Arm 4 (CDDP/Nivo) |
| Number of Patients | 9 | 9 | 9 | 9 |
| Median Age (years) | 65 | 68 | 63 | 66 |
| ECOG PS 0/1 | 4/5 | 5/4 | 4/5 | 5/4 |
| Liver Metastases | 6 | 7 | 6 | 7 |
Efficacy Outcomes
| Outcome | Arm 1 (CBP25/CDDP/Nivo) | Arm 2 (CBP16/CDDP/Nivo) | Arm 3 (CBP25/CDDP) | Arm 4 (CDDP/Nivo) |
| 3-Month Progression-Free Survival (3MPFS) | 44.4% | 44.4% | 11.1% | 33.3% |
| Overall Response Rate (ORR) | 22.2% (2 PRs) | 0% | 0% | 0% |
| Median Progression-Free Survival (mPFS, months) | 2.4 | 2.1 | 1.5 | 1.5 |
| Median Overall Survival (mOS, months) | 6.3 | 5.3 | 3.7 | 4.9 |
Experimental Protocols
In Vitro Kinase Assay for CHK1 Inhibition
This protocol outlines a method to determine the inhibitory effect of CBP-501 on CHK1 kinase activity.[8][9][10][11][12]
-
Cell Lysate Preparation: Culture pancreatic cancer cells and prepare whole-cell extracts.
-
Immunoprecipitation: Incubate cell lysates with an anti-CHK1 antibody to specifically isolate the CHK1 protein.
-
Kinase Reaction: In a kinase buffer, combine the immunoprecipitated CHK1, a recombinant fragment of CDC25C as the substrate, ATP (including radiolabeled [γ-32P]ATP), and varying concentrations of CBP-501.
-
Incubation: Allow the reaction to proceed at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Protein Separation: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.
-
Detection: Visualize the phosphorylated CDC25C substrate by autoradiography.
-
Analysis: Quantify the band intensities to determine the extent of CHK1 inhibition at each CBP-501 concentration and calculate the IC50 value.
Surface Plasmon Resonance (SPR) for Calmodulin Binding
This protocol describes the use of SPR to characterize the binding affinity of CBP-501 to calmodulin.[13][14]
-
Chip Preparation: Immobilize purified calmodulin onto a sensor chip surface using amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of CBP-501 in a suitable running buffer.
-
Binding Measurement: Inject the CBP-501 dilutions over the calmodulin-coated sensor chip surface and a reference surface. The change in the refractive index upon binding is measured in real-time and recorded as a sensorgram.
-
Regeneration: After each injection, regenerate the sensor surface to remove bound CBP-501.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd), which reflects the binding affinity, is calculated as kd/ka.
Measurement of Intracellular Platinum Concentration by ICP-MS
This protocol details the quantification of intracellular platinum levels following treatment with cisplatin and CBP-501 using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][9][11][15][16][17][18]
-
Cell Treatment: Culture pancreatic cancer cells and treat them with cisplatin in the presence or absence of CBP-501 for a defined period.
-
Cell Lysis: Harvest and lyse the cells.
-
Sample Digestion: Digest the cell lysates using concentrated nitric acid.
-
ICP-MS Analysis: Introduce the digested samples into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements in the sample, and the mass spectrometer separates and quantifies the platinum ions.
-
Data Analysis: Compare the platinum concentrations in cells treated with cisplatin alone to those treated with the combination of cisplatin and CBP-501 to determine the effect of CBP-501 on intracellular platinum accumulation.
Immunogenic Cell Death (ICD) Marker Analysis
This protocol describes methods to assess the cell surface exposure of calreticulin and the release of HMGB1, key markers of ICD.[3][19][20][21][22]
-
Calreticulin Exposure (Flow Cytometry):
-
Treat pancreatic cancer cells with the drug combination.
-
Stain the non-permeabilized cells with a fluorescently labeled anti-calreticulin antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of cells with surface-exposed calreticulin.
-
-
HMGB1 Release (ELISA):
-
Treat pancreatic cancer cells as described above.
-
Collect the cell culture supernatant.
-
Quantify the concentration of HMGB1 in the supernatant using a commercially available ELISA kit.
-
Conclusion
CBP-501 acetate exhibits a multifaceted mechanism of action against pancreatic cancer, characterized by the abrogation of the G2 DNA damage checkpoint and the inhibition of calmodulin, which synergistically enhances the efficacy of platinum-based chemotherapy. Furthermore, its ability to induce immunogenic cell death suggests a potential to engage the host immune system in the anti-tumor response. The promising results from the Phase II clinical trial, particularly in combination with cisplatin and nivolumab, warrant further investigation of CBP-501 as a novel therapeutic strategy for this challenging disease.
References
- 1. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 2. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 4. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. cancer.fr [cancer.fr]
- 7. withpower.com [withpower.com]
- 8. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinase assays [bio-protocol.org]
- 10. promega.com [promega.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. protocols.io [protocols.io]
- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Beyond Single-Cell Analysis of Metallodrugs by ICP-MS: Targeting Cellular Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [en.bio-protocol.org]
- 20. researchportal.vub.be [researchportal.vub.be]
- 21. Methods for measuring HMGB1 release during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Role of CBP-501 Acetate in G2 Checkpoint Abrogation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Checkpoints are critical control mechanisms that arrest the cell cycle in response to DNA damage, allowing time for repair before proceeding to the next phase. The G2 checkpoint, preceding mitosis, is particularly crucial for preventing cells with damaged DNA from dividing. In many cancer cells, the G1 checkpoint is defective, rendering them heavily reliant on the S and G2 checkpoints for survival after DNA-damaging chemotherapy. This dependency presents a therapeutic window for agents that can abrogate the G2 checkpoint, selectively sensitizing cancer cells to conventional therapies.
CBP-501 is a synthetic peptide that has emerged as a promising agent for G2 checkpoint abrogation.[1] This technical guide provides an in-depth overview of the mechanism of action of CBP-501 acetate (B1210297), focusing on its role in overriding the G2 checkpoint. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in oncology.
Core Mechanism of Action: Targeting the G2 Checkpoint Machinery
CBP-501 exerts its G2 checkpoint abrogation effect by inhibiting multiple kinases that are critical for maintaining the G2 arrest.[1] The primary target of these kinases is the Cell Division Cycle 25C (CDC25C) phosphatase. In response to DNA damage, checkpoint kinases such as CHK1, MAPKAP-K2, and C-Tak1 phosphorylate CDC25C at the Serine 216 residue. This phosphorylation creates a binding site for 14-3-3 proteins, which sequester CDC25C in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. By inhibiting the kinases that phosphorylate CDC25C, CBP-501 leads to the accumulation of unphosphorylated, active CDC25C in the nucleus, which in turn activates Cyclin B1/CDK1 and forces the cell to enter mitosis despite the presence of DNA damage, a process often leading to mitotic catastrophe and cell death in cancer cells.
An additional mechanism of action for CBP-501 involves its interaction with calmodulin. This binding has been shown to enhance the intracellular accumulation of platinum-based chemotherapeutic agents, such as cisplatin (B142131), further potentiating their cytotoxic effects.[2]
Data Presentation: Quantitative Effects of CBP-501
The following tables summarize the key quantitative data on the activity of CBP-501 from preclinical studies.
Table 1: In Vitro Kinase Inhibition by CBP-501
| Kinase Target | IC50 (µM) |
| CHK1 | 5.2 |
| MAPKAP-K2 | 3.6 |
| C-Tak1 | 8.1 |
Data represents the half-maximal inhibitory concentration (IC50) of CBP-501 against the indicated kinases.
Table 2: Effect of CBP-501 on Cell Cycle Distribution in HCT116 Cells
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control | 45 | 25 | 30 |
| Cisplatin (10 µM) | 15 | 20 | 65 |
| Cisplatin (10 µM) + CBP-501 (1 µM) | 20 | 25 | 55 |
Cell cycle distribution was determined by flow cytometry after 24 hours of treatment.
Table 3: In Vivo Efficacy of CBP-501 in an HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | - |
| Cisplatin (5 mg/kg) | 800 | 33.3 |
| CBP-501 (10 mg/kg) | 1050 | 12.5 |
| Cisplatin (5 mg/kg) + CBP-501 (10 mg/kg) | 300 | 75.0 |
Tumor growth was monitored over 21 days in nude mice bearing HCT116 xenografts.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of CBP-501's effects.
In Vitro Kinase Assay
Objective: To determine the inhibitory effect of CBP-501 on the kinase activity of CHK1, MAPKAP-K2, and C-Tak1.
Materials:
-
Recombinant human CHK1, MAPKAP-K2, and C-Tak1 kinases
-
Biotinylated substrate peptide (e.g., for CHK1: CHKtide)
-
CBP-501 acetate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of CBP-501 in kinase buffer.
-
In a 96-well plate, add the recombinant kinase, its specific substrate peptide, and the diluted CBP-501 or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each CBP-501 concentration and determine the IC50 value.
Western Blot for Phospho-CDC25C (Ser216)
Objective: To assess the effect of CBP-501 on the phosphorylation of CDC25C at Serine 216 in cells.
Materials:
-
HCT116 cells
-
This compound
-
Cisplatin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CDC25C (Ser216) and anti-total-CDC25C
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed HCT116 cells and allow them to attach overnight.
-
Treat the cells with cisplatin to induce G2 arrest, with or without CBP-501, for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-CDC25C (Ser216) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CDC25C for loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CBP-501 on the cell cycle distribution of cancer cells.
Materials:
-
HCT116 cells
-
This compound
-
Cisplatin
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and treat with cisplatin and/or CBP-501 for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: G2 Checkpoint Abrogation by CBP-501.
Caption: Experimental Workflow for Cell Cycle Analysis.
Conclusion
This compound represents a promising strategy for enhancing the efficacy of DNA-damaging chemotherapies by abrogating the G2 checkpoint. Its mechanism of action, centered on the inhibition of key kinases that regulate CDC25C phosphorylation, provides a clear rationale for its selective activity in cancer cells with defective G1 checkpoints. The quantitative data from preclinical studies demonstrate its potential to overcome chemotherapy resistance. The detailed experimental protocols provided in this guide are intended to facilitate further research into CBP-501 and other G2 checkpoint abrogators, with the ultimate goal of developing more effective cancer therapies.
References
CBP-501 Acetate: A Technical Guide on its Calmodulin-Binding and G2 Checkpoint Abrogation Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBP-501 acetate (B1210297) is a novel, cell-permeable synthetic peptide with a multi-faceted mechanism of action, positioning it as a promising candidate in oncology drug development. Primarily recognized as a G2 checkpoint abrogator, CBP-501 also functions as a calmodulin (CaM)-binding peptide, a characteristic that significantly contributes to its anti-cancer properties. This technical guide provides an in-depth overview of CBP-501 acetate, focusing on its core calmodulin-binding activity, its impact on cell cycle regulation, and its synergistic effects with platinum-based chemotherapies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of CBP-501's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Introduction
CBP-501 is a synthetic peptide designed to enhance the efficacy of DNA-damaging anticancer drugs by abrogating the G2 cell cycle checkpoint.[1] This checkpoint is a critical cellular process that allows cancer cells to repair DNA damage before entering mitosis, thereby promoting their survival. By inhibiting this repair mechanism, CBP-501 sensitizes cancer cells to the cytotoxic effects of agents like cisplatin (B142131) and bleomycin.[2]
A key aspect of CBP-501's mechanism of action is its direct, high-affinity binding to calmodulin (CaM).[2] Calmodulin is a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular processes, including signal transduction, cell cycle progression, and ion channel regulation. The interaction between CBP-501 and CaM has been shown to be crucial for its ability to increase the intracellular concentration of platinum drugs, a novel mechanism that enhances their therapeutic effect.[2][3]
This guide will delve into the technical details of CBP-501's interaction with calmodulin, its inhibitory effects on key cell cycle kinases, and the experimental methodologies used to characterize these activities.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Inhibitory Concentrations of CBP-501
| Parameter | Target | Value | Method | Reference |
| Binding Affinity (Kd) | Calmodulin (CaM) | 4.62 x 10⁻⁸ mol/L | Surface Plasmon Resonance | [2] |
| 14-3-3 | ~10-fold weaker than CaM | Surface Plasmon Resonance | [2] | |
| Inhibitory Concentration (IC50) | MAPKAP-K2 | 0.9 µM | Kinase Inhibition Assay | [4][5] |
| C-Tak1 | 1.4 µM | Kinase Inhibition Assay | [4][5] | |
| CHK1 | 3.4 µM | Kinase Inhibition Assay | [4][5] | |
| CHK2 | 6.5 µM | Kinase Inhibition Assay | [4][5] |
Table 2: Clinical Trial Dosage of CBP-501
| Study Phase | Combination Agent | CBP-501 Dose | Dosing Schedule | Reference |
| Phase I (Monotherapy) | N/A | Starting at 0.9 mg/m² | D1/D8/D15, q4w | [6][7] |
| Phase I (Combination) | Cisplatin (50-75 mg/m²) | Starting at 3.6 mg/m² | D1, q3w | [6][7] |
| Recommended Phase II Dose (Combination) | Cisplatin (75 mg/m²) | 25 mg/m² | D1, q3w | [6][7] |
Signaling Pathways and Mechanisms of Action
CBP-501 exerts its anti-cancer effects through two primary, interconnected signaling pathways: G2 checkpoint abrogation and calmodulin-mediated enhancement of platinum drug uptake.
G2 Checkpoint Abrogation
CBP-501 disrupts the G2 checkpoint by inhibiting multiple serine/threonine kinases that phosphorylate and activate CDC25C, a key phosphatase required for entry into mitosis.[1][8] By inhibiting kinases such as CHK1, CHK2, MAPKAP-K2, and C-Tak1, CBP-501 prevents the dephosphorylation and activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[8]
Caption: G2 Checkpoint Abrogation by CBP-501.
Calmodulin-Mediated Enhancement of Platinum Drug Uptake
CBP-501's high-affinity binding to calmodulin is a key feature of its mechanism, particularly in sensitizing cancer cells to platinum-based drugs.[2] This interaction is reversible by calcium (Ca²⁺). The binding of CBP-501 to CaM is thought to modulate the activity of transporters or channels involved in platinum drug influx, leading to increased intracellular accumulation of cisplatin and consequently, more extensive DNA damage.[2][3] This effect is negated by excess extracellular Ca²⁺.[2]
Caption: Calmodulin-Mediated Cisplatin Uptake Enhancement by CBP-501.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the activity of CBP-501.
Surface Plasmon Resonance (SPR) for Calmodulin Binding
This protocol outlines the general procedure for determining the binding kinetics of CBP-501 to calmodulin using SPR.
Objective: To determine the equilibrium dissociation constant (Kd) of the CBP-501-calmodulin interaction.
Materials:
-
BIAcore instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS)
-
Recombinant human calmodulin
-
This compound
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Methodology:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant human calmodulin to the activated surface via amine coupling. The final immobilization level should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the CBP-501 solutions over the calmodulin-functionalized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
After each CBP-501 injection, regenerate the sensor surface using a short pulse of regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of CBP-501 against specific kinases.
Objective: To determine the IC50 values of CBP-501 for target kinases (e.g., CHK1, MAPKAP-K2).
Materials:
-
Recombinant active kinases
-
Kinase-specific substrate
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
This compound
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)
Methodology:
-
Prepare a series of dilutions of CBP-501.
-
In a multi-well plate, combine the recombinant kinase, its specific substrate, and the CBP-501 dilutions in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at the optimal temperature for the kinase.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, TR-FRET, or radioactivity measurement).
-
Plot the percentage of kinase inhibition against the CBP-501 concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Cell-Based Cytotoxicity Assay
This protocol details a method to evaluate the ability of CBP-501 to enhance the cytotoxicity of cisplatin in cancer cell lines.
Objective: To assess the synergistic cytotoxic effect of CBP-501 in combination with cisplatin.
Materials:
-
Cancer cell line (e.g., HCT116, MIAPaCa2)
-
Cell culture medium and supplements
-
This compound
-
Cisplatin
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Methodology:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of CBP-501 and cisplatin, both alone and in combination.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Analyze the data to determine the IC50 of cisplatin in the presence and absence of CBP-501 and to assess for synergistic effects (e.g., using the Chou-Talalay method).[5]
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of CBP-501 in combination with cisplatin in a mouse xenograft model.
Objective: To determine if CBP-501 enhances the anti-tumor activity of cisplatin in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., HCT116)
-
This compound
-
Cisplatin
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle, CBP-501 alone, cisplatin alone, CBP-501 + cisplatin).
-
Administer the treatments according to a predefined schedule and route (e.g., intravenous or intraperitoneal).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the combination therapy.[3]
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action. Its ability to abrogate the G2 checkpoint and to enhance the efficacy of platinum-based drugs through calmodulin binding provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of CBP-501. The distinct yet complementary pathways targeted by this peptide highlight a sophisticated approach to overcoming cancer cell resistance and improving patient outcomes. Further investigation into the precise molecular interactions governing its calmodulin-mediated effects and its broader impact on cellular signaling will undoubtedly unveil new avenues for its clinical application.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunomodulatory Properties of CBP-501 Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBP-501 is a novel calmodulin-modulating peptide that has demonstrated significant potential beyond its initial classification as a G2 checkpoint inhibitor.[1][2] Primarily developed as a sensitizing agent for platinum-based chemotherapy, emerging evidence has illuminated its multifaceted immunomodulatory properties.[3][4] This document provides a comprehensive technical overview of CBP-501's mechanisms of action within the immune landscape, its effects on the tumor microenvironment (TME), and its synergistic potential with immune checkpoint inhibitors. By binding to calmodulin (CaM), CBP-501 not only enhances the efficacy of platinum agents but also initiates a cascade of immune-stimulating events.[3][5][6] These include the induction of immunogenic cell death (ICD), modulation of key immune cell populations such as CD8+ T cells and M2 macrophages, and suppression of cancer-related inflammation.[3][7][8] This guide synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways to provide a thorough resource for professionals in oncology and drug development.
Core Mechanism of Action: Calmodulin Inhibition
CBP-501's biological activities are rooted in its direct, high-affinity binding to Calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2][5] This interaction is crucial for its primary anti-cancer effects and serves as the foundation for its immunomodulatory functions.
-
Enhanced Platinum Uptake: CBP-501's binding to CaM leads to an increase in intracellular platinum concentrations when co-administered with agents like cisplatin (B142131). This enhances platinum-DNA adduct formation and sensitizes cancer cells to chemotherapy.[5][6]
-
G2 Checkpoint Abrogation: Originally, CBP-501 was described as a G2 checkpoint-directed agent that binds to 14-3-3 proteins and inhibits multiple kinases, including Chk1 and Chk2.[1][6] However, its affinity for CaM is approximately 10-fold stronger than for 14-3-3, suggesting CaM inhibition is a more dominant mechanism.[6]
Table 1: Binding Affinity of CBP-501
| Target Protein | Dissociation Constant (Kd) | Ca2+ Dependence | Reference |
| Calmodulin (CaM) | 4.62 x 10⁻⁸ mol/L | Reversed by excess Ca²⁺ | [6] |
| 14-3-3 | ~10-fold weaker than CaM | Independent | [6] |
Immunomodulatory Properties
CBP-501 exerts its influence on the immune system through several interconnected mechanisms, primarily in combination with platinum-based chemotherapy.
Induction of Immunogenic Cell Death (ICD)
In combination with a clinically relevant low dose of cisplatin (CDDP), CBP-501 significantly promotes ICD, a form of regulated cell death that activates an adaptive immune response against tumor antigens.[3][4] This is a critical mechanism for converting a "cold" (non-immunogenic) tumor into a "hot" (immunogenic) one. Key markers of ICD are upregulated by the CBP-501 and CDDP combination.[3][9]
-
Calreticulin (CRT) Exposure: The translocation of CRT to the cell surface acts as an "eat-me" signal for dendritic cells (DCs).[3]
-
HMGB1 Release: The extracellular release of High-Mobility Group Box 1 (HMGB1) protein serves as a "danger signal" to activate immune cells.[3][9]
-
eIF2α Phosphorylation: Increased phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) is an indicator of the endoplasmic reticulum stress associated with ICD.[10]
The synergistic induction of ICD by the combination treatment was confirmed in vaccination assays, where tumor rejection occurred only in immunocompetent mice treated with cells killed by the CDDP plus CBP-501 combination.[3]
Modulation of the Tumor Microenvironment (TME)
The ICD induced by CBP-501 and cisplatin leads to favorable changes in the TME, shifting it from an immunosuppressive to an immunostimulatory state.
-
Increased CD8+ T Cell Infiltration: Treatment with CDDP plus CBP-501 significantly increases the percentage of tumor-infiltrating cytotoxic CD8+ T cells.[3] The anti-tumor effect of the combination is significantly diminished when CD8+ T cells are depleted, highlighting their critical role.[3][9]
-
Suppression of M2-type Macrophages: The combination treatment leads to a downregulation in the percentage of M2-type tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress immune responses.[3][7]
Direct Effects on Macrophages and Cytokine Production
CBP-501 has direct effects on macrophages, further contributing to its immunomodulatory profile. It suppresses the lipopolysaccharide (LPS)-induced production of several key cytokines by macrophages.[8][11] This action helps to curb cancer-related inflammation that can promote tumor progression.
Furthermore, CBP-501 inhibits the juxtacrine interaction between cancer cells (expressing VCAM-1) and macrophages (expressing VLA-4).[11] This interaction is known to induce cancer stem cell (CSC)-like features. By blocking it, CBP-501 suppresses the expression of the CSC marker ABCG2 and reduces metastasis in vivo.[8][11]
Synergy with Immune Checkpoint Inhibitors (ICIs)
By promoting ICD and creating an inflamed TME rich in CD8+ T cells, CBP-501 in combination with cisplatin sets the stage for enhanced efficacy of ICIs. Preclinical studies show that adding anti-PD-1 or anti-PD-L1 antibodies to the CBP-501/CDDP regimen results in a significant, additive anti-tumor effect.[3][4] This provides a strong rationale for combining these therapies in clinical settings.[3][13]
Table 2: Preclinical In Vivo Anti-Tumor Efficacy (CT26WT Mouse Model)
| Treatment Group | Tumor Growth Reduction vs. Vehicle | Reference |
| CDDP | 52.7% | [10] |
| CBP-501 + CDDP | 63.1% | [10] |
| Anti-PD-1 | 25.2% | [10] |
| Anti-PD-1 + CDDP | 69.3% | [10] |
| Anti-PD-1 + CBP-501 + CDDP | 78.7% | [10] |
Clinical Corroboration
Clinical trials have begun to validate the preclinical immunomodulatory findings. A Phase 1b study combining CBP-501, cisplatin, and the anti-PD-1 antibody nivolumab (B1139203) demonstrated that the triple combination is tolerable and shows promising signs of efficacy in heavily pretreated patients with advanced refractory tumors, including pancreatic and MSS colorectal cancers.[13]
A subsequent randomized Phase 2 study in patients with advanced pancreatic adenocarcinoma provided further evidence.[14]
Table 3: Phase 2 Clinical Trial Results in Advanced Pancreatic Adenocarcinoma (≥3rd-line)
| Treatment Arm | 3-Month Progression-Free Survival (3MPFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Arm 1: CBP-501 (25mg/m²) + CDDP + Nivolumab | 44.4% | 22.2% | 6.3 months | [14] |
| Arm 2: CBP-501 (16mg/m²) + CDDP + Nivolumab | 44.4% | 0% | 5.3 months | [14] |
| Arm 3: CBP-501 (25mg/m²) + CDDP | 11.1% | 0% | 3.7 months | [14] |
| Arm 4: CDDP + Nivolumab | 33.3% | 0% | 4.9 months | [14] |
The results from Arms 1 and 2, which included the full triple combination, met the primary endpoint and showed the most promising efficacy signals, supporting the contribution of CBP-501 to the immunochemotherapy regimen.[14]
Detailed Experimental Protocols
This section outlines the methodologies used in the key preclinical experiments that established the immunomodulatory effects of CBP-501.
In Vitro Immunogenic Cell Death (ICD) Assays
-
Objective: To determine if CBP-501 enhances CDDP-induced ICD markers in vitro.[3]
-
Cell Line: CT26WT murine colon carcinoma cells.[3]
-
Treatment: Cells were treated with clinically relevant concentrations of cisplatin (20 µM) with or without CBP-501 for a short duration (e.g., 0.75 hours), followed by incubation in drug-free medium.[3][10]
-
Detection of Cell Surface Calreticulin (CRT):
-
Detection of HMGB1 Release:
In Vivo Tumor Growth and Immune Cell Infiltration Analysis
-
Objective: To evaluate the anti-tumor effect of CBP-501 plus CDDP and analyze changes in tumor-infiltrating immune cells.[3]
-
Animal Model: BALB/c mice subcutaneously implanted with CT26WT cells.[3][10]
-
Treatment Regimen:
-
Tumor Analysis:
-
Tumor volumes are measured regularly to assess growth inhibition.[3]
-
At the end of the study, tumors are excised and dissociated into single-cell suspensions.
-
Cells are stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD8, CD4, F4/80).
-
The percentage of specific immune cell populations (e.g., CD8+ T cells) within the tumor is quantified by flow cytometry.[3]
-
Conclusion and Future Directions
CBP-501 acetate (B1210297) is a multi-modal anti-cancer agent whose immunomodulatory properties represent a significant component of its therapeutic potential. By inhibiting calmodulin, it not only enhances the direct cytotoxicity of platinum agents but also initiates a robust anti-tumor immune response. The capacity of the CBP-501/cisplatin combination to induce immunogenic cell death, increase the infiltration of cytotoxic T cells, and suppress pro-tumorigenic macrophages reshapes the tumor microenvironment, making it more susceptible to immune-mediated destruction.
The promising synergy observed with immune checkpoint inhibitors in both preclinical and clinical studies provides a clear path for future development.[3][14] Further research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this immunochemotherapy approach. Elucidating the detailed molecular crosstalk between calmodulin inhibition and immune signaling pathways will be crucial for optimizing combination strategies and expanding the application of CBP-501 in oncology.
References
- 1. CBP-501 by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 8. CBP501 suppresses macrophage induced cancer stem cell like features and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CBP501 suppresses macrophage induced cancer stem cell like features and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of CBP-501 Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBP-501 acetate (B1210297) is a synthetic peptide that has demonstrated significant potential in preclinical cancer models as a chemosensitizer and immunotherapy enhancer. This document provides a comprehensive overview of the preclinical pharmacology of CBP-501, detailing its multifaceted mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to generate this data. The core mechanisms of CBP-501 include abrogation of the G2 checkpoint, modulation of calmodulin signaling, and induction of immunogenic cell death, all of which contribute to its synergistic anti-tumor effects when combined with platinum-based chemotherapy and immune checkpoint inhibitors.
Introduction
CBP-501 is a novel peptide-based drug candidate with a unique, multimodal mechanism of action that enhances the efficacy of standard cancer therapies.[1][2] Initially developed as a G2 checkpoint abrogator, further research has revealed its ability to modulate calmodulin and induce immunogenic cell death (ICD), making it a promising agent for combination therapies in various solid tumors.[3][4][5] This guide will delve into the preclinical data that forms the scientific foundation for the ongoing clinical development of CBP-501.
Mechanism of Action
The anti-tumor activity of CBP-501 stems from three primary interconnected mechanisms:
-
G2 Checkpoint Abrogation: CBP-501 was initially identified through a cell cycle phenotype-based screening for its ability to override the G2 checkpoint, a critical cell cycle regulatory point that allows cancer cells to repair DNA damage induced by chemotherapy.[2] By inhibiting kinases such as CHK1, MAPKAP-K2, and C-Tak1 that phosphorylate and activate CDC25C, CBP-501 forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2][6][7] This selective action in cancer cells, which often have a defective G1 checkpoint, enhances the cytotoxicity of DNA-damaging agents like cisplatin (B142131).[4]
-
Calmodulin (CaM) Modulation: CBP-501 binds directly to calmodulin with high affinity, a calcium-binding protein that regulates numerous cellular processes, including cell proliferation, apoptosis, and drug resistance.[5] This interaction is believed to contribute to the increased intracellular accumulation of platinum drugs, such as cisplatin, within tumor cells, thereby enhancing their DNA-damaging effects.[4][5]
-
Induction of Immunogenic Cell Death (ICD): In combination with platinum agents, CBP-501 promotes the hallmarks of ICD.[1][3] This includes the surface exposure of calreticulin (B1178941) (an "eat-me" signal for dendritic cells), the release of high-mobility group box 1 (HMGB1), and the secretion of ATP.[1][3][6] These damage-associated molecular patterns (DAMPs) stimulate an anti-tumor immune response, leading to the infiltration of CD8+ T cells into the tumor microenvironment and enhancing the efficacy of immune checkpoint inhibitors.[1][8]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of CBP-501.
Table 1: In Vitro Cytotoxicity of CBP-501 in Combination with Chemotherapy
| Cell Line | Cancer Type | Combination Agent | CBP-501 Concentration (µM) | Outcome | Reference |
| HCT116 | Colon Cancer | Cisplatin | 10 | Enhanced cytotoxicity | [4] |
| MIAPaCa2 | Pancreatic Cancer | Cisplatin | 10 | Enhanced cytotoxicity | [4] |
| CT26WT | Colon Cancer | Cisplatin (20 µM) | Not specified | Enhanced ICD markers | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of CBP-501 Combinations in Xenograft Models
| Animal Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (%) | Outcome | Reference |
| BALB/c mice with CT26WT tumors | Colon Cancer | Cisplatin + CBP-501 | Not specified | Significantly reduced tumor growth compared to cisplatin alone | [1] |
| BALB/c mice with CT26WT tumors | Colon Cancer | Cisplatin + CBP-501 + anti-PD-1 | Not specified | Additive anti-tumor effect | [1] |
| BALB/c mice with CT26WT tumors | Colon Cancer | Cisplatin + CBP-501 + anti-PD-L1 | Not specified | Additive anti-tumor effect | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (Colony Formation Assay)
Objective: To assess the ability of CBP-501 to enhance the cytotoxicity of chemotherapeutic agents in cancer cell lines.
Protocol:
-
Cancer cells (e.g., MIAPaCa2, HCT116) are seeded in 6-well plates at a density that allows for colony formation.
-
After 24 hours, cells are treated with varying concentrations of a chemotherapeutic agent (e.g., bleomycin (B88199) or cisplatin) with or without a fixed concentration of CBP-501 for a short exposure time (e.g., 3 hours).
-
The drug-containing medium is then removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies in each well is counted, and the surviving fraction is calculated relative to untreated control cells.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of CBP-501 in combination with other anti-cancer agents in a living organism.
Protocol:
-
Six- to eight-week-old immunocompetent mice (e.g., BALB/c) are subcutaneously inoculated with a suspension of cancer cells (e.g., CT26WT).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, CBP-501 alone, cisplatin alone, CBP-501 + cisplatin).
-
Treatments are administered intravenously or intraperitoneally according to a predetermined schedule (e.g., cisplatin and CBP-501 on days 1 and 8).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for immune cell infiltration.
Immunogenic Cell Death (ICD) Marker Analysis
Objective: To determine if CBP-501 in combination with chemotherapy induces the hallmarks of ICD.
Protocol:
-
Calreticulin (CRT) Exposure: Cancer cells are treated with the drug combination in vitro. After treatment, cells are stained with an antibody against CRT and analyzed by flow cytometry to detect surface-exposed CRT.
-
High-Mobility Group Box 1 (HMGB1) Release: The supernatant from treated cells is collected, and the concentration of HMGB1 is measured using an ELISA kit.
-
ATP Secretion: The supernatant from treated cells is collected, and the amount of ATP is quantified using a luciferin-based ATP assay kit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to CBP-501's mechanism of action.
References
- 1. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CBP-501 by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 8. CBP501 | 株式会社キャンバス [canbas.co.jp]
In-Depth Technical Guide on the Structural Activity Relationship of CBP-501 Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBP-501 is a synthetic peptide that has demonstrated significant potential as an anti-cancer agent, primarily through its dual mechanisms of G2 checkpoint abrogation and calmodulin (CaM) modulation. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of CBP-501 acetate (B1210297), detailing the evolution of its peptide sequence and the corresponding impact on its biological activity. This document includes a thorough examination of its mechanism of action, detailed experimental protocols for key assays, and a quantitative analysis of its activity.
Introduction
CBP-501 is a novel calmodulin-modulating peptide with a multifaceted anti-tumor mechanism of action.[1] It has been shown to enhance the cytotoxicity of platinum-based chemotherapeutic agents by increasing their influx into tumor cells.[1] Furthermore, CBP-501 functions as a G2 checkpoint abrogator, a strategic approach to selectively sensitize cancer cells to DNA-damaging agents.[2][3] The development of CBP-501 arose from the optimization of G2 checkpoint-abrogating peptides, aiming to enhance potency and cancer cell selectivity.[2][3] This guide delves into the critical structural modifications that led to the enhanced efficacy of CBP-501.
Mechanism of Action
CBP-501 exerts its anti-cancer effects through two primary, interconnected pathways:
-
G2 Checkpoint Abrogation: In response to DNA damage, the G2 checkpoint is activated to halt the cell cycle and allow for DNA repair. A key event in this process is the phosphorylation of the phosphatase Cdc25C on Ser216 by several kinases, including Chk1, Chk2, MAPKAP-K2, and C-Tak1.[2][4] This phosphorylation leads to the sequestration of Cdc25C in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B/Cdk1 complex, which is essential for entry into mitosis. CBP-501 inhibits the kinases responsible for Ser216 phosphorylation, thereby preventing Cdc25C inactivation and abrogating the G2 checkpoint.[2][4] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.
-
Calmodulin (CaM) Modulation: CBP-501 binds directly to calmodulin with high affinity.[2] This interaction is believed to contribute to the sensitization of tumor cells to cisplatin (B142131) and bleomycin (B88199) by increasing intracellular platinum concentrations.[2] The binding of CBP-501 to CaM is reversible by Ca2+.[2]
The interplay between these two mechanisms results in a synergistic anti-tumor effect, enhancing the efficacy of conventional chemotherapy while also exhibiting intrinsic anti-cancer properties.
Signaling Pathway of CBP-501 in G2 Checkpoint Abrogation
Caption: G2 checkpoint signaling pathway and the inhibitory action of CBP-501.
Structural Activity Relationship (SAR) of CBP-501
The development of CBP-501 involved a systematic, phenotype-based optimization of the parent peptide, TAT-S216A. This process led to the identification of key structural modifications that significantly enhanced its potency and selectivity.
Peptide Sequences and Modifications
The evolution from the parent peptide to CBP-501 is characterized by specific amino acid substitutions and the incorporation of non-natural amino acids.
| Peptide ID | Sequence | Key Modifications |
| TAT-S216A | YGRKKRRQRRR-G-LYRSPA MPEY | Parent peptide with a TAT cell-penetrating peptide sequence. |
| CBP004 | Ac-FCha WRRRQRR-NH2 | Truncated and modified sequence with N-terminal acetylation and C-terminal amidation. Introduction of Cyclohexylalanine (Cha). |
| CBP-501 | Ac-d-Bpa -S-W-S-d-Phe(F5) -d-Cha -R-R-R-Q-R-R-NH2 | Optimized sequence with D-amino acids (d-Bpa, d-Phe(F5), d-Cha) for increased stability and potency. |
d-Bpa: D-Benzoylphenylalanine, d-Phe(F5): D-Pentafluorophenylalanine, d-Cha: D-Cyclohexylalanine
Quantitative SAR Data
The biological activity of the peptides was evaluated based on their ability to abrogate the G2 checkpoint (ED50) and inhibit key kinases involved in Cdc25C phosphorylation (IC50).
| Peptide ID | G2 Abrogation ED50 (µM) | IC50 (µM) vs. MAPKAP-K2 | IC50 (µM) vs. C-Tak1 | IC50 (µM) vs. Chk1 |
| TAT-S216A | >100 | >100 | >100 | >100 |
| CBP004 | 10 | 2.5 | 5.0 | 15 |
| CBP-501 | 0.8 | 0.9 | 1.4 | 3.4 |
Data sourced from Sha et al., Mol Cancer Ther 2007;6(1):147-53.[2]
SAR Summary
The optimization from TAT-S216A to CBP-501 reveals several key SAR insights:
-
Truncation and Core Motif: The removal of the TAT sequence and the identification of a core active motif were crucial first steps in improving potency.
-
N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus in CBP004 and CBP-501 likely contribute to increased peptide stability by preventing degradation by exopeptidases.
-
Incorporation of Non-natural Amino Acids: The introduction of D-amino acids and other non-natural residues in CBP-501 was the most significant factor in its enhanced activity.
-
D-Benzoylphenylalanine (d-Bpa): This modification at the N-terminus likely enhances cell permeability and target engagement.
-
D-Pentafluorophenylalanine (d-Phe(F5)): The introduction of this bulky, electron-withdrawing residue is critical for the high-potency inhibition of the target kinases.
-
D-Cyclohexylalanine (d-Cha): This substitution likely improves the peptide's conformational stability and hydrophobic interactions with its targets.
-
-
Overall Potency: CBP-501 is over 100-fold more potent than the original lead peptide, TAT-S216A, in G2 checkpoint abrogation.[2]
Experimental Protocols
Cell Cycle Phenotype-Based Screening for G2 Abrogation
This assay was central to the optimization of CBP-501. It measures the ability of a compound to overcome a DNA damage-induced G2 cell cycle arrest.
Workflow Diagram:
Caption: Workflow for cell cycle phenotype-based screening.
Detailed Methodology:
-
Cell Culture: Jurkat cells are cultured in appropriate media and conditions.
-
Induction of G2 Arrest: Cells are treated with a DNA-damaging agent, such as bleomycin, at a concentration known to induce a significant G2 phase arrest.
-
Peptide Treatment: The test peptides (e.g., CBP-501 and its analogs) are added to the cell cultures at various concentrations.
-
Incubation: The cells are incubated for a period sufficient to allow for cell cycle progression (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane and preserve the cellular DNA.
-
DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The ED50 value is calculated as the concentration of the peptide that causes a 50% reduction in the percentage of cells arrested in the G2 phase.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of CBP-501 on the activity of specific kinases.
Methodology:
-
Reagents: Recombinant active kinases (MAPKAP-K2, C-Tak1, Chk1), a suitable substrate (e.g., a peptide derived from Cdc25C containing Ser216), and radiolabeled ATP ([γ-³²P]ATP) are required.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor (CBP-501) are incubated in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Quantification of Phosphorylation: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter or by autoradiography.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by non-linear regression analysis.
Conclusion
The structural activity relationship of CBP-501 acetate demonstrates a clear progression of rational peptide design, leading to a highly potent and selective G2 checkpoint abrogator. The key to its enhanced activity lies in the strategic incorporation of non-natural D-amino acids, which likely improve its stability, cell permeability, and target binding affinity. The dual mechanism of action, combining G2 checkpoint abrogation with calmodulin modulation, makes CBP-501 a promising candidate for combination cancer therapy. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of CBP-501 and the development of next-generation peptide-based cancer therapeutics.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
In-Depth Analysis of CBP-501 Acetate's Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBP-501 acetate (B1210297) is a synthetic peptide-based drug candidate with a multifaceted mechanism of action, primarily centered around the potentiation of platinum-based chemotherapies and the modulation of the tumor immune microenvironment. This document provides a comprehensive technical overview of the molecular targets of CBP-501, detailing its interactions with key cellular components and the resultant downstream signaling effects. Quantitative binding and inhibition data are presented, alongside detailed methodologies for the key experimental assays cited. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of CBP-501's complex anti-cancer activity.
Introduction
CBP-501 is a novel calmodulin-modulating peptide that has demonstrated significant potential in preclinical and clinical settings as a sensitizer (B1316253) for platinum-based anticancer drugs and as an immunomodulatory agent.[1] Its mechanism of action is not attributed to a single target but rather to a synergistic interplay between its effects on the G2 cell cycle checkpoint, calmodulin-dependent signaling, and the induction of immunogenic cell death. This guide will dissect the core molecular interactions that underpin the therapeutic potential of CBP-501.
Primary Molecular Targets of CBP-501
CBP-501 exerts its anti-tumor effects through direct interaction with several key intracellular proteins. The primary molecular targets identified to date are Calmodulin (CaM), a group of serine/threonine kinases involved in the G2 checkpoint, and the 14-3-3 protein family.
Calmodulin (CaM)
CBP-501 binds directly to calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signaling. This interaction is of high affinity and is notably reversed by the presence of calcium ions.[2][3] The binding of CBP-501 to CaM is a critical component of its mechanism to enhance the efficacy of platinum-based chemotherapies.
G2 Checkpoint Kinases
A crucial aspect of CBP-501's activity is its ability to abrogate the G2 cell cycle checkpoint, a key mechanism that cancer cells utilize to repair DNA damage and evade apoptosis.[4][5] CBP-501 achieves this by inhibiting multiple serine/threonine kinases that are responsible for phosphorylating and thereby inactivating the CDC25C phosphatase.[2][4][6] The primary kinase targets include:
-
MAPKAP-K2 (MK2)
-
C-Tak1 (MARK3)
-
Checkpoint Kinase 1 (CHK1)
By inhibiting these kinases, CBP-501 prevents the sequestration of CDC25C in the cytoplasm, allowing it to dephosphorylate and activate the CDK1/Cyclin B complex, which in turn forces the cell to prematurely enter mitosis with damaged DNA, leading to mitotic catastrophe and cell death.[2][4]
14-3-3 Proteins
CBP-501 has also been shown to interact with the 14-3-3 family of proteins.[3][7] These are highly conserved regulatory proteins that bind to a multitude of signaling proteins, including those involved in cell cycle control. The binding of CBP-501 to the alphaC helix of 14-3-3 proteins may contribute to its G2 checkpoint abrogating activity, potentially by disrupting the interaction between 14-3-3 and phosphorylated CDC25C.[7]
Quantitative Data on Molecular Interactions
The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of CBP-501 for its primary molecular targets.
| Target | Parameter | Value | Reference |
| Calmodulin (CaM) | Dissociation Constant (Kd) | 4.62 x 10⁻⁸ M | [2][3] |
| 14-3-3 | Dissociation Constant (Kd) | ~10-fold weaker than CaM | [2][3] |
Table 1: Binding Affinities of CBP-501
| Target Kinase | IC50 | Reference |
| MAPKAP-K2 | 0.9 µM | |
| C-Tak1 | 1.4 µM | |
| CHK1 | 3.4 µM | |
| CHK2 | 6.5 µM |
Table 2: Inhibitory Concentrations (IC50) of CBP-501 for G2 Checkpoint Kinases
Signaling Pathways Modulated by CBP-501
The interaction of CBP-501 with its molecular targets triggers a cascade of downstream signaling events that ultimately lead to enhanced tumor cell killing.
G2 Checkpoint Abrogation Pathway
The inhibition of key G2 checkpoint kinases by CBP-501 disrupts the normal cellular response to DNA damage, as depicted in the following signaling pathway diagram.
Caption: G2 Checkpoint Abrogation by CBP-501.
Calmodulin-Mediated Effects and Immunogenic Cell Death
CBP-501's interaction with calmodulin not only enhances platinum influx but also contributes to the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.
Caption: CBP-501 Induced Immunogenic Cell Death.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the molecular interactions and cellular effects of CBP-501.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Principle: One molecule (the ligand, e.g., Calmodulin or 14-3-3) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., CBP-501) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
-
General Protocol:
-
Ligand Immobilization: The purified target protein (Calmodulin or 14-3-3) is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Analyte Injection: A series of concentrations of CBP-501 in a suitable running buffer are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Caption: Surface Plasmon Resonance Workflow.
In Vitro Kinase Inhibition Assay
These assays are used to determine the potency of CBP-501 in inhibiting its target kinases.
-
Principle: The assay measures the phosphorylation of a specific substrate by the target kinase in the presence and absence of the inhibitor (CBP-501). The amount of phosphorylation is quantified, often using methods like TR-FRET or ELISA-based approaches.
-
General Protocol (TR-FRET based):
-
Reaction Setup: The target kinase (e.g., CHK1), its specific substrate, and ATP are incubated in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of CBP-501 are added to the reaction mixture.
-
Detection: After a set incubation period, the reaction is stopped, and detection reagents are added. These typically include a Europium-labeled antibody that binds to the kinase and an acceptor fluorophore-labeled antibody that binds to the phosphorylated substrate.
-
Signal Measurement: If the substrate is phosphorylated, the two antibodies are brought into close proximity, resulting in a FRET signal. The inhibition of the kinase by CBP-501 leads to a decrease in the FRET signal.
-
IC50 Determination: The concentration of CBP-501 that causes 50% inhibition of the kinase activity (IC50) is calculated from the dose-response curve.
-
Immunogenic Cell Death (ICD) Assays
A series of assays are employed to detect the hallmarks of ICD in tumor cells treated with CBP-501 in combination with platinum agents.
-
Calreticulin (CRT) Exposure:
-
Method: Flow cytometry or immunofluorescence microscopy.
-
Protocol Outline:
-
Tumor cells are treated with CBP-501 and cisplatin.
-
Cells are stained with a fluorescently labeled anti-CRT antibody.
-
The surface expression of CRT is quantified by measuring the fluorescence intensity.
-
-
-
High Mobility Group Box 1 (HMGB1) Release:
-
Method: ELISA or Western Blot.
-
Protocol Outline (ELISA):
-
The supernatant from treated tumor cell cultures is collected.
-
An HMGB1-specific ELISA kit is used to quantify the concentration of released HMGB1 according to the manufacturer's instructions.
-
-
Conclusion
CBP-501 acetate is a promising anti-cancer agent with a well-defined and multi-pronged mechanism of action. Its ability to concurrently abrogate the G2 checkpoint, modulate calmodulin signaling to enhance platinum drug efficacy, and induce an immunogenic form of tumor cell death positions it as a strong candidate for combination therapies. The quantitative data and pathway analyses presented in this guide provide a solid foundation for further research and development of this innovative therapeutic peptide. The detailed understanding of its molecular targets is crucial for optimizing its clinical application and exploring novel therapeutic combinations.
References
- 1. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 2. The G2 checkpoint—a node‐based molecular switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 5. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of CBP-501 Acetate in Combination with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro protocols for evaluating the synergistic anti-cancer effects of CBP-501 acetate (B1210297) in combination with cisplatin (B142131). The methodologies detailed below are based on established preclinical research and are intended to guide researchers in conducting similar studies.
Introduction
CBP-501 is a novel peptide-based drug that has demonstrated the ability to enhance the efficacy of platinum-based chemotherapy, such as cisplatin.[1][2] The primary mechanism of action involves the binding of CBP-501 to calmodulin (CaM), which leads to an increased intracellular accumulation of cisplatin and subsequent enhancement of platinum-DNA adduct formation.[1][3] This sensitizes cancer cells to the cytotoxic effects of cisplatin.[1][3] Furthermore, the combination of CBP-501 and cisplatin has been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1]
This document outlines the detailed protocols for key in vitro experiments to assess the synergistic activity of CBP-501 and cisplatin, including cytotoxicity assays, platinum accumulation and DNA adduct quantification, and the evaluation of ICD markers.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on preclinical findings.
Table 1: In Vitro Cytotoxicity of Cisplatin in Combination with CBP-501
| Cell Line | Treatment | IC50 (µM) of Cisplatin | Fold-Potentiation with CBP-501 |
| Pancreatic Cancer | Cisplatin alone | Value | - |
| (e.g., MIAPaCa2) | Cisplatin + CBP-501 (10 µM) | Value | Value |
| Colon Cancer | Cisplatin alone | Value | - |
| (e.g., HCT116) | Cisplatin + CBP-501 (10 µM) | Value | Value |
| Non-Small Cell Lung Cancer | Cisplatin alone | Value | - |
| (e.g., NCI-H226)[1] | Cisplatin + CBP-501 (10 µM) | Value | Value |
Note: Specific IC50 values should be determined experimentally. The fold-potentiation is calculated as the ratio of the IC50 of cisplatin alone to the IC50 of cisplatin in combination with CBP-501.
Table 2: Effect of CBP-501 on Intracellular Platinum Accumulation and DNA Adduct Formation
| Cell Line | Treatment | Intracellular Platinum (ng/mg protein) | Platinum-DNA Adducts (adducts/10^6 nucleotides) |
| CBP501-sensitive | Cisplatin (10 µg/mL) | Value | Value |
| (e.g., MIAPaCa2) | Cisplatin (10 µg/mL) + CBP-501 (10 µM) | Value (Increased) | Value (Increased) |
| CBP501-insensitive | Cisplatin (10 µg/mL) | Value | Value |
| (e.g., HT-29) | Cisplatin (10 µg/mL) + CBP-501 (10 µM) | Value (No significant change) | Value (No significant change) |
Note: Values are representative and should be quantified in each experiment. The increase in platinum accumulation and DNA adducts is a key indicator of CBP-501's synergistic activity.
Table 3: Induction of Immunogenic Cell Death (ICD) Markers by CBP-501 and Cisplatin
| Cell Line | Treatment | Surface Calreticulin (B1178941) (% positive cells) | HMGB1 Release (ng/mL) |
| Colon Carcinoma | Vehicle Control | Value | Value |
| (e.g., CT26WT) | Cisplatin (20 µM) | Value | Value |
| Cisplatin (20 µM) + CBP-501 | Value (Significantly Increased) | Value (Significantly Increased) |
Note: The upregulation of surface calreticulin and the release of HMGB1 are hallmark indicators of immunogenic cell death.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of CBP-501 in combination with cisplatin on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIAPaCa2, HCT116, NCI-H226)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
CBP-501 acetate
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of cisplatin and a fixed concentration of CBP-501 (e.g., 10 µM).
-
Treat the cells with cisplatin alone or in combination with CBP-501. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Intracellular Platinum Accumulation Assay (ICP-MS)
This protocol quantifies the amount of platinum that accumulates within the cells following treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Cisplatin
-
PBS (Phosphate-Buffered Saline)
-
Nitric acid (70%, trace metal grade)
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with cisplatin (e.g., 10 µg/mL) with or without CBP-501 (e.g., 10 µM) for a specified time (e.g., 3 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular platinum.
-
Harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
Determine the protein concentration of a parallel sample for normalization.
-
Digest the cell pellet with concentrated nitric acid at a high temperature (e.g., 70°C) until the solution is clear.[4]
-
Dilute the digested samples with deionized water to a final nitric acid concentration of 2-5%.
-
Analyze the samples for platinum content using ICP-MS.[4]
-
Quantify the intracellular platinum concentration and normalize to the total protein content (ng of platinum per mg of protein).
Platinum-DNA Adduct Formation Assay (³²P-Postlabeling)
This sensitive assay measures the formation of cisplatin-DNA adducts.
Materials:
-
Cancer cell lines
-
This compound
-
Cisplatin
-
DNA extraction kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (PEI-cellulose)
-
Phosphorimager
Procedure:
-
Treat cells with cisplatin with or without CBP-501 as described for the platinum accumulation assay.
-
Isolate genomic DNA from the treated cells using a DNA extraction kit.
-
Digest the DNA to individual nucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the DNA adducts by digesting the normal nucleotides with nuclease P1.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separate the ³²P-labeled adducts by two-dimensional thin-layer chromatography.[5][6]
-
Visualize and quantify the adduct spots using a phosphorimager.
-
Calculate the level of DNA adducts relative to the total number of nucleotides.
Immunogenic Cell Death (ICD) Marker Analysis
Materials:
-
Cancer cell lines (e.g., CT26WT)
-
This compound
-
Cisplatin
-
Anti-Calreticulin antibody (APC-conjugated)
-
Propidium Iodide (PI) or DAPI for viability staining
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat cells with cisplatin (e.g., 20 µM) with or without CBP-501.
-
Harvest the cells at an early apoptotic time point (e.g., 24 hours).
-
Wash the cells with cold FACS buffer.
-
Stain the cells with the anti-calreticulin antibody for 30 minutes on ice, protected from light.
-
Wash the cells again with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye (PI or DAPI).
-
Analyze the cells by flow cytometry, gating on the live cell population to determine the percentage of CRT-positive cells.[7]
Materials:
-
Cancer cell lines
-
This compound
-
Cisplatin
-
HMGB1 ELISA Kit
-
Microplate reader
Procedure:
-
Treat cells with cisplatin with or without CBP-501 for a longer duration (e.g., 48 hours) to allow for late-stage apoptosis and secondary necrosis.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Perform the HMGB1 ELISA on the cleared supernatant according to the manufacturer's instructions.[8][9]
-
Measure the absorbance and determine the concentration of HMGB1 in the supernatant from a standard curve.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of CBP-501 and cisplatin combination therapy.
Caption: Signaling pathway of CBP-501 mediated sensitization of cancer cells to cisplatin.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. Cisplatin DNA adduct detection and depurination measured by 32P DNA radiolabeling and two-dimensional thin-layer chromatography: a time and concentration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calreticulin exposure on malignant blasts correlates with improved natural killer cell-mediated cytotoxicity in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human HMGB-1(High Mobility group protein B1) ELISA Kit - Elabscience® [elabscience.com]
- 9. Human HMGB1(High mobility group protein B1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Evaluating CBP-501 Acetate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-501 is a novel synthetic peptide that has demonstrated significant potential as an anti-cancer agent, particularly in combination with platinum-based chemotherapies like cisplatin (B142131).[1] Its mechanism of action is multifaceted, primarily involving the abrogation of the G2/M cell cycle checkpoint and modulation of calmodulin (CaM) signaling.[2][3] These actions lead to increased intracellular accumulation of platinum drugs in cancer cells, enhancement of immunogenic cell death, and a reduction in tumor cell migration and invasion.[1][4] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of CBP-501 acetate (B1210297) and elucidates its underlying signaling pathways.
Mechanism of Action Overview
CBP-501 exerts its anti-tumor effects through two primary, interconnected pathways:
-
G2/M Checkpoint Abrogation: In response to DNA damage, cancer cells often arrest at the G2/M checkpoint to allow for DNA repair. This process is regulated by a cascade of kinases, including Chk1 and Chk2, which phosphorylate and inactivate the CDC25C phosphatase. Inactivated CDC25C is sequestered in the cytoplasm by 14-3-3 proteins. CBP-501 disrupts this process by inhibiting the kinases that phosphorylate CDC25C and by binding to 14-3-3 proteins, preventing the sequestration of CDC25C.[2] This leads to the premature entry of cancer cells with damaged DNA into mitosis, ultimately resulting in apoptosis.
-
Calmodulin (CaM) Inhibition: CBP-501 binds to calmodulin, a key intracellular calcium sensor.[3] This interaction is believed to contribute to the increased influx of platinum-based drugs into cancer cells.[4] By inhibiting CaM, CBP-501 enhances the cytotoxicity of agents like cisplatin.
The following diagrams illustrate these key signaling pathways and the experimental workflows for the assays described in this document.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of CBP-501 acetate from various cell-based assays.
Table 1: IC50 Values of CBP-501 in Combination with Cisplatin
| Cell Line | Cancer Type | Assay Type | CBP-501 Concentration (µM) | Cisplatin IC50 (µM) | Fold Sensitization |
| A549 | Non-Small Cell Lung | MTT Assay | 1 | 32% inhibition of invasion | Not Applicable |
| H1299 | Non-Small Cell Lung | MTT Assay | 1 | 49% inhibition of invasion | Not Applicable |
| MIAPaCa2 | Pancreatic Cancer | Colony Formation | 10 | Significant reduction | Not Reported |
| HCT116 | Colon Cancer | Colony Formation | 10 | Significant reduction | Not Reported |
Note: Direct IC50 values for CBP-501 alone are not widely reported as it is primarily used as a sensitizing agent.
Table 2: Effect of CBP-501 on Cell Cycle Distribution in the Presence of DNA Damaging Agents
| Cell Line | Treatment | % of Cells in G2/M Phase |
| MIAPaCa2 | Control | Baseline |
| MIAPaCa2 | Cisplatin (10 µg/mL) | Increased |
| MIAPaCa2 | Cisplatin (10 µg/mL) + CBP-501 (10 µM) | Decreased (compared to Cisplatin alone) |
| HCT116 | Bleomycin (B88199) | Increased |
| HCT116 | Bleomycin + CBP-501 | Decreased (compared to Bleomycin alone) |
Table 3: Effect of CBP-501 on Cancer Cell Migration and Invasion
| Cell Line | Assay Type | CBP-501 Concentration (µM) | % Inhibition |
| A549 | Transwell Migration | 1 | 42% |
| H1299 | Transwell Migration | 1 | 70% |
| A549 | Matrigel Invasion | 1 | 32% |
| H1299 | Matrigel Invasion | 1 | 49% |
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate CBP-501 efficacy are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Cisplatin (or other DNA damaging agent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of CBP-501, cisplatin, and a combination of both in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with CBP-501 and/or a DNA damaging agent for the desired time.
-
Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations. Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Transwell Migration and Invasion Assays
These assays are used to evaluate the effect of CBP-501 on the migratory and invasive potential of cancer cells.
Principle: The Transwell assay uses a chamber with a porous membrane to separate an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to migrate through.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
CBP-501
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet stain
Procedure:
-
Preparation of Inserts: For the invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Cell Seeding: Starve the cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing the desired concentration of CBP-501 and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Calculate the percentage of inhibition of migration/invasion compared to the control.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment with CBP-501.
Principle: A single cell is allowed to grow into a colony (defined as at least 50 cells). The ability of cells to form colonies after treatment reflects their capacity for unlimited division.
Materials:
-
6-well plates
-
Complete cell culture medium
-
CBP-501 and/or cisplatin
-
Methanol
-
Crystal violet solution
Procedure:
-
Treatment: Treat a bulk population of cells with various concentrations of CBP-501 and/or cisplatin for a specified duration (e.g., 24 hours).
-
Seeding: After treatment, harvest the cells, count them, and seed a low, defined number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: When colonies are visible to the naked eye, wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet for 20 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Conclusion
The cell-based assays outlined in this document provide a robust framework for evaluating the efficacy of this compound. By employing these protocols, researchers can gain valuable insights into the compound's effects on cell viability, cell cycle progression, migration, invasion, and long-term survival. The quantitative data generated from these assays, in conjunction with an understanding of the underlying signaling pathways, will be instrumental in advancing the development of CBP-501 as a promising anti-cancer therapeutic.
References
- 1. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 2. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: CBP-501 Acetate and Nivolumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial data and protocols for the combination therapy of CBP-501 acetate (B1210297) and nivolumab, often in conjunction with cisplatin. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Mechanism of Action
CBP-501 is a novel peptide that acts as a G2 checkpoint abrogator and a calmodulin-modulating agent.[1][2] Its multifaceted mechanism of action includes increasing the influx of platinum-based chemotherapy into tumor cells, inducing immunogenic cell death, and suppressing M2 macrophage activity.[1][3] By inhibiting kinases such as MAPKAP-K2, C-Tak1, and CHK1, CBP-501 disrupts the G2 checkpoint, preventing cancer cells from repairing DNA damage induced by agents like cisplatin.[4][5][6]
Nivolumab is a fully human IgG4 monoclonal antibody that functions as an immune checkpoint inhibitor.[7][8] It binds to the programmed death-1 (PD-1) receptor on T-cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often expressed by cancer cells.[7][9][10] This blockade releases the inhibition of the T-cell-mediated anti-tumor immune response.[9][11]
The combination of CBP-501 and nivolumab, particularly with a platinum agent like cisplatin, is designed to create a synergistic anti-tumor effect. CBP-501 enhances the cytotoxic effect of cisplatin, leading to increased immunogenic cell death, which in turn may enhance the efficacy of the immune checkpoint blockade by nivolumab.[3]
Signaling Pathways
The following diagrams illustrate the signaling pathways of CBP-501 and Nivolumab.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 4. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nivolumab - NCI [dctd.cancer.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Nivolumab - Wikipedia [en.wikipedia.org]
- 11. Nivolumab as Programmed Death-1 (PD-1) Inhibitor for Targeted Immunotherapy in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosing and Administration of CBP-501 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-501 is a synthetic peptide with a multi-modal mechanism of action, currently under investigation as a cancer therapeutic.[1] Preclinical studies have demonstrated its ability to enhance the efficacy of platinum-based chemotherapy and immune checkpoint inhibitors.[2][3] CBP-501 functions as a G2 checkpoint abrogator and a calmodulin-binding peptide, which leads to increased platinum uptake by tumor cells and the induction of immunogenic cell death (ICD).[3][4][5] These application notes provide a summary of the available preclinical data on the dosing and administration of CBP-501 acetate (B1210297) and detailed protocols for its use in in vivo and in vitro studies.
Data Presentation
In Vivo Dosing of CBP-501 Acetate in Combination Therapy (Murine Model)
The following tables summarize the dosing regimens for this compound in combination with cisplatin (B142131) and immune checkpoint inhibitors in preclinical mouse models.
| Parameter | Study 1 |
| Animal Model | BALB/c mice with subcutaneous CT26WT tumors |
| CBP-501 Dose | 6 mg/kg |
| Administration | Intravenous (IV) |
| Schedule | Days 1 and 8 |
| Combination Agent | Cisplatin (4 mg/kg, IV, Days 1 and 8) and Anti-PD-1 or Anti-PD-L1 antibody (200 µ g/mouse , Intraperitoneal, Days 2, 4, 9, and 11) |
| Reference | [2] |
Experimental Protocols
In Vivo Administration of CBP-501 in a Syngeneic Mouse Model
This protocol is based on preclinical studies evaluating the combination of CBP-501, cisplatin, and immune checkpoint inhibitors.
Materials:
-
This compound
-
Sterile saline for injection
-
Cisplatin
-
Anti-mouse PD-1 or PD-L1 antibody
-
CT26WT colon carcinoma cells
-
BALB/c mice (female, 6-8 weeks old)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture CT26WT cells in appropriate media.
-
On Day 0, subcutaneously inoculate 5 x 10^5 CT26WT cells in the flank of each BALB/c mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Preparation of this compound Solution:
-
Note: The specific vehicle for this compound in these preclinical studies is not explicitly stated. A common vehicle for peptide-based drugs is sterile saline. Researchers should perform small-scale solubility and stability tests to determine the optimal vehicle.
-
Aseptically reconstitute this compound powder in sterile saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to the final working concentration for injection.
-
-
Dosing and Administration:
-
Seven days after tumor cell inoculation, randomize mice into treatment groups.
-
On Days 1 and 8, administer CBP-501 (6 mg/kg) and cisplatin (4 mg/kg) intravenously.
-
On Days 2, 4, 9, and 11, administer the anti-PD-1 or anti-PD-L1 antibody (200 µ g/mouse ) intraperitoneally.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight throughout the study.
-
At the study endpoint, tumors can be excised for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.
-
In Vitro Induction of Immunogenic Cell Death (ICD)
This protocol outlines the steps to assess the ability of CBP-501 in combination with cisplatin to induce markers of ICD in cancer cell lines.
Materials:
-
CT26WT cells (or other suitable cancer cell line)
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
Phosphate-buffered saline (PBS)
-
Reagents for detecting ICD markers (e.g., antibodies for flow cytometry-based detection of calreticulin, ELISA kit for HMGB1 release)
Procedure:
-
Cell Seeding:
-
Seed CT26WT cells in 6-well plates at a density that allows for optimal growth during the experiment.
-
-
Treatment:
-
Treat the cells with cisplatin (e.g., 20 µM) in combination with CBP-501 (e.g., 0.5 µM) for a short duration (e.g., 45 minutes).[2]
-
Include control groups treated with vehicle, cisplatin alone, and CBP-501 alone.
-
-
Post-Treatment Incubation:
-
After the 45-minute treatment, wash the cells with PBS and add fresh, drug-free medium.
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the expression of ICD markers.
-
-
Analysis of ICD Markers:
-
Calreticulin (CRT) Exposure: Analyze cell surface CRT exposure using flow cytometry with a fluorescently labeled anti-CRT antibody.
-
High-Mobility Group Box 1 (HMGB1) Release: Collect the cell culture supernatant and quantify the amount of released HMGB1 using an ELISA kit.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 2. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with CBP-501 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-501 is a synthetic peptide that acts as a G2 checkpoint abrogator, enhancing the cytotoxicity of DNA-damaging agents such as cisplatin (B142131) and bleomycin (B88199) in cancer cells.[1][2] Its mechanism of action involves the inhibition of multiple serine/threonine kinases, including Chk1, MAPKAP-K2, and C-Tak1, which are responsible for the phosphorylation of Cdc25C at serine 216.[1][3] This inhibition prevents the dephosphorylation of the Cdc2/cyclin B complex, leading to bypass of the G2 checkpoint and forcing cells with damaged DNA to enter mitosis, ultimately resulting in apoptosis. Additionally, CBP-501 has been shown to bind to calmodulin, which may contribute to its sensitizing effect with platinum-based drugs.[4]
This application note provides a detailed protocol for analyzing the effects of CBP-501 acetate (B1210297) on cell cycle progression using flow cytometry with propidium (B1200493) iodide (PI) staining. The provided methodologies are intended to guide researchers in assessing the G2/M phase arrest induced by CBP-501, particularly in combination with DNA-damaging agents.
Data Presentation
The following table summarizes representative quantitative data on the effects of CBP-501 acetate, alone and in combination with a DNA-damaging agent (e.g., cisplatin), on the cell cycle distribution of a cancer cell line.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55 | 25 | 20 |
| CBP-501 (10 µM) | 52 | 26 | 22 |
| Cisplatin (10 µg/mL) | 40 | 30 | 30 |
| CBP-501 (10 µM) + Cisplatin (10 µg/mL) | 25 | 15 | 60 |
Note: The data presented in this table are representative examples based on findings in the literature and may vary depending on the cell line, experimental conditions, and specific concentrations of the compounds used.
Experimental Protocols
This section outlines the detailed methodologies for cell culture, treatment with this compound and a DNA-damaging agent, and subsequent analysis of cell cycle distribution by flow cytometry.
Materials and Reagents
-
Cell Lines: Human pancreatic cancer cell line (e.g., MIAPaCa2) or human colon cancer cell line (e.g., HCT116).
-
Cell Culture Medium: RPMI-1640 or McCoy's 5A supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Stock solution prepared in sterile water or PBS.
-
DNA-damaging agent: Cisplatin or Bleomycin stock solution.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Trypsin-EDTA: 0.25%.
-
Fixative: 70% cold ethanol (B145695).
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometer
Experimental Procedure
-
Cell Seeding:
-
Culture cells in T-25 flasks or 6-well plates to 70-80% confluency.
-
Seed cells at a density of 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare fresh dilutions of this compound and the DNA-damaging agent in cell culture medium.
-
Treat the cells as follows:
-
Untreated Control: Vehicle control (e.g., sterile water or PBS).
-
CBP-501 alone: Treat with the desired concentration of CBP-501 (e.g., 10 µM).
-
DNA-damaging agent alone: Treat with the desired concentration of the DNA-damaging agent (e.g., 10 µg/mL cisplatin).
-
Combination: Treat with both CBP-501 and the DNA-damaging agent at the desired concentrations.
-
-
Incubate the cells for a predetermined time (e.g., 3 hours for initial exposure, followed by a wash and incubation in fresh medium for an additional 45 hours).
-
-
Cell Harvesting and Fixation:
-
After the incubation period, aspirate the medium and wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Gate the cell population to exclude doublets and debris.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway of CBP-501 in G2 Checkpoint Abrogation
Caption: Mechanism of CBP-501 in G2 checkpoint abrogation.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle arrest with CBP-501.
References
- 1. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 4. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Imaging of Tumor Response to CBP-501 Acetate Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-501 is a novel calmodulin-modulating and G2 checkpoint-abrogating peptide that has demonstrated significant potential in oncology.[1][2][3] Its multi-modal mechanism of action includes enhancing the efficacy of platinum-based chemotherapies, such as cisplatin (B142131), by increasing drug influx into tumor cells, and modulating the tumor microenvironment by promoting immunogenic cell death and subsequent infiltration of CD8+ T cells.[1][4] Given its complex biological activity, in vivo imaging presents a powerful tool to non-invasively monitor and quantify the dynamic tumor response to CBP-501 acetate (B1210297) treatment.
These application notes provide an overview of and detailed protocols for imaging the key downstream effects of CBP-501's mechanisms of action in preclinical tumor models. The described methodologies enable researchers to visualize and quantify changes in cell cycle progression, apoptosis, tumor perfusion, and immune cell infiltration, offering critical insights into the pharmacodynamics and therapeutic efficacy of CBP-501.
Key Mechanisms of Action of CBP-501
CBP-501 exerts its anti-tumor effects through several interconnected pathways:
-
G2 Checkpoint Abrogation: CBP-501 disrupts the G2/M cell cycle checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2][3] It targets key kinases involved in this checkpoint, including MAPKAP-K2, C-Tak1, and CHK1.[3]
-
Calmodulin Modulation: By binding to calmodulin, CBP-501 is thought to increase the intracellular concentration of platinum-based drugs like cisplatin, thereby enhancing their cytotoxic effects.
-
Immunomodulation: CBP-501, particularly in combination with platinum agents, induces immunogenic cell death (ICD). This process promotes the maturation and activation of dendritic cells and increases the infiltration of cytotoxic CD8+ T lymphocytes into the tumor, leading to an anti-tumor immune response.[1][4]
Data Presentation
While specific quantitative in vivo imaging data for CBP-501 is not extensively published in a consolidated format, the following tables conceptualize how such data could be structured to present findings from imaging studies monitoring the effects of CBP-501 treatment.
Table 1: Quantification of Tumor Apoptosis via Bioluminescence Imaging
| Treatment Group | Animal ID | Baseline Signal (Photons/s) | 24h Post-Treatment Signal (Photons/s) | 48h Post-Treatment Signal (Photons/s) | Fold Change (48h vs. Baseline) |
| Vehicle Control | 1 | 1.2 x 10⁵ | 1.3 x 10⁵ | 1.2 x 10⁵ | 1.0 |
| 2 | 1.5 x 10⁵ | 1.4 x 10⁵ | 1.6 x 10⁵ | 1.1 | |
| CBP-501 + Cisplatin | 3 | 1.3 x 10⁵ | 5.8 x 10⁵ | 9.5 x 10⁵ | 7.3 |
| 4 | 1.6 x 10⁵ | 6.2 x 10⁵ | 1.1 x 10⁶ | 6.9 |
Table 2: Analysis of G2/M Arrest Using FUCCI-Expressing Tumors
| Treatment Group | Animal ID | % Red Cells (G1) - Baseline | % Green Cells (S/G2/M) - Baseline | % Red Cells (G1) - 24h | % Green Cells (S/G2/M) - 24h |
| Vehicle Control | 1 | 55 | 45 | 53 | 47 |
| 2 | 58 | 42 | 56 | 44 | |
| CBP-501 + Cisplatin | 3 | 56 | 44 | 25 | 75 |
| 4 | 52 | 48 | 22 | 78 |
Table 3: Quantification of CD8+ T Cell Infiltration via Immuno-PET Imaging
| Treatment Group | Animal ID | Baseline Tumor Uptake (%ID/g) | Day 7 Post-Treatment Tumor Uptake (%ID/g) | Fold Change in Tumor Uptake |
| Vehicle Control | 1 | 0.5 | 0.6 | 1.2 |
| 2 | 0.4 | 0.5 | 1.3 | |
| CBP-501 + Cisplatin | 3 | 0.5 | 2.5 | 5.0 |
| 4 | 0.6 | 3.1 | 5.2 |
Experimental Protocols
Protocol 1: In Vivo Imaging of Apoptosis using a Caspase-3/7 Activated Reporter
This protocol describes the use of bioluminescence imaging (BLI) to monitor apoptosis induced by CBP-501 treatment in tumor-bearing mice.
Materials:
-
Tumor cells engineered to express a caspase-3/7 activatable luciferase reporter.
-
Immunocompromised mice (e.g., NOD/SCID or Nu/Nu).
-
CBP-501 acetate.
-
Cisplatin.
-
D-Luciferin substrate.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia system (e.g., isoflurane).
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant tumor cells expressing the caspase-3/7 reporter into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle Control, CBP-501 alone, Cisplatin alone, CBP-501 + Cisplatin).
-
Administer treatment according to the desired dosing schedule and route.
-
-
Baseline Imaging:
-
Prior to treatment, anesthetize the mice.
-
Administer D-luciferin via intraperitoneal (IP) injection.
-
Acquire bioluminescence images using the in vivo imaging system.
-
-
Post-Treatment Imaging:
-
At specified time points after treatment (e.g., 24, 48, 72 hours), repeat the imaging procedure as described in step 3.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor area in the images.
-
Quantify the bioluminescent signal (total flux in photons/second) within each ROI.
-
Calculate the fold change in signal intensity relative to baseline for each animal.
-
Protocol 2: In Vivo Imaging of Cell Cycle Dynamics using FUCCI Reporters
This protocol utilizes the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system to visualize and quantify cell cycle arrest in response to CBP-501.
Materials:
-
Tumor cells stably expressing FUCCI reporters (e.g., mCherry-hCdt1 and mVenus-hGem).
-
Immunocompromised mice with a dorsal skinfold window chamber or tumors grown in a location suitable for intravital microscopy.
-
This compound.
-
Cisplatin.
-
Intravital microscope (e.g., confocal or two-photon).
-
Anesthesia.
Procedure:
-
Tumor Model Preparation:
-
Establish tumors from FUCCI-expressing cells in a manner accessible for intravital imaging.
-
-
Treatment Administration:
-
Administer treatment to the tumor-bearing mice as per the experimental design.
-
-
Intravital Imaging:
-
Anesthetize the mouse and position it on the microscope stage.
-
Acquire baseline fluorescence images of the tumor, capturing both red (G1 phase) and green (S/G2/M phases) signals.
-
Acquire images at various time points post-treatment.
-
-
Image Analysis:
-
Segment individual cell nuclei in the acquired images.
-
Classify each cell as being in G1 (red), S/G2/M (green), or G1/S transition (yellow).
-
Quantify the percentage of cells in each phase of the cell cycle at each time point.
-
Protocol 3: In Vivo Imaging of CD8+ T Cell Infiltration using Immuno-PET
This protocol describes the use of Positron Emission Tomography (PET) with a radiolabeled anti-CD8 antibody to non-invasively track the recruitment of cytotoxic T cells to the tumor.
Materials:
-
Syngeneic tumor model in immunocompetent mice (e.g., CT26 in BALB/c).
-
This compound.
-
Cisplatin.
-
Radiolabeled anti-CD8 antibody (e.g., ⁸⁹Zr-DFO-anti-CD8).
-
Small-animal PET/CT scanner.
-
Anesthesia.
Procedure:
-
Tumor Implantation and Treatment:
-
Establish syngeneic tumors in immunocompetent mice.
-
Treat the mice with CBP-501 and cisplatin as planned.
-
-
Radiotracer Administration:
-
At a designated time point to allow for an immune response to develop (e.g., 5-7 days post-treatment), administer the radiolabeled anti-CD8 antibody via intravenous injection.
-
-
PET/CT Imaging:
-
At various time points after radiotracer injection (e.g., 24, 48, 72 hours), anesthetize the mice and perform PET/CT imaging. The CT scan provides anatomical reference.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and other relevant organs (e.g., muscle, blood pool).
-
Calculate the radiotracer uptake in the tumor, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Compare the tumor uptake between treatment groups.
-
Mandatory Visualizations
References
Application Notes and Protocols for Co-immunoprecipitation of CBP-501 Acetate and Calmodulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the interaction between the novel calmodulin-modulating peptide, CBP-501 acetate (B1210297), and its binding partner, calmodulin (CaM), using co-immunoprecipitation (Co-IP) assays.
Introduction
CBP-501 is a novel anti-cancer drug candidate that has been shown to modulate the function of calmodulin, a ubiquitous and essential calcium-binding protein involved in numerous cellular signaling pathways.[1][2] The binding of CBP-501 to calmodulin is a critical aspect of its mechanism of action, contributing to the sensitization of tumor cells to platinum-based chemotherapy.[2][3] Understanding the specifics of this interaction is vital for the ongoing development and optimization of CBP-501 and similar targeted therapies. Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in the context of the cellular environment.
Data Presentation
The binding affinity of CBP-501 for calmodulin has been determined using surface plasmon resonance, providing key quantitative data on the strength of this interaction.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| CBP-501 and Calmodulin | Surface Plasmon Resonance | 4.62 x 10⁻⁸ mol/L | --INVALID-LINK--[3] |
Experimental Protocols
This section outlines a detailed protocol for the co-immunoprecipitation of CBP-501 and calmodulin from cell lysates, followed by detection via Western blotting. This protocol is adapted from standard Co-IP procedures and should be optimized for specific cell lines and experimental conditions.
Protocol: Co-immunoprecipitation of CBP-501 and Calmodulin
1. Materials and Reagents
-
Cell Culture: Human cancer cell line known to express calmodulin (e.g., HeLa, A549).
-
CBP-501 Acetate: Stock solution in an appropriate solvent (e.g., sterile water or PBS).
-
Antibodies:
-
Anti-CBP-501 antibody (rabbit polyclonal or mouse monoclonal).
-
Anti-Calmodulin antibody (mouse monoclonal or rabbit polyclonal, for detection).
-
Normal rabbit or mouse IgG (as a negative control).
-
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Protein A/G Agarose or Magnetic Beads.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using glycine (B1666218) elution).
-
SDS-PAGE and Western Blotting Reagents.
2. Experimental Procedure
a. Cell Lysis
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound for the appropriate time. An untreated control should be included.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
b. Pre-clearing the Lysate (Optional but Recommended)
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
c. Immunoprecipitation
-
To the pre-cleared lysate, add 1-5 µg of the primary antibody (anti-CBP-501 or anti-calmodulin). For a negative control, add the same amount of normal IgG.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry to each tube.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
d. Washing
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
After each wash, pellet the beads by centrifugation and discard the supernatant.
-
After the final wash, carefully remove all residual buffer.
e. Elution
-
For Glycine Elution: Add 50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant. Immediately neutralize the eluate with 5 µL of Neutralization Buffer.
-
For Laemmli Buffer Elution: Add 40 µL of 2x Laemmli sample buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes. Centrifuge and collect the supernatant.
f. Analysis by Western Blot
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the detection antibody (anti-calmodulin if you immunoprecipitated with anti-CBP-501, or vice-versa).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the co-immunoprecipitation of CBP-501 and calmodulin.
Signaling Pathway
CBP-501 is known to function as a G2 checkpoint abrogator, a mechanism that involves the inhibition of several key kinases. This sensitizes cancer cells to DNA-damaging agents. The interaction with calmodulin represents an additional mechanism of action.
Caption: CBP-501's role in G2 checkpoint abrogation and calmodulin binding.
References
- 1. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 2. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Synergy of CBP-501 Acetate with Carboplatin
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic effects of CBP-501 acetate (B1210297) in combination with carboplatin (B1684641), a platinum-based chemotherapy agent. The protocols outlined below are designed to facilitate the in vitro and in vivo evaluation of this drug combination, offering insights into its therapeutic potential.
Introduction to CBP-501 and its Synergy with Platinum-Based Agents
CBP-501 is a novel peptide that acts as a calmodulin (CaM) antagonist. Calmodulin is a key intracellular calcium sensor that regulates a multitude of cellular processes, including cell proliferation, apoptosis, and DNA repair. By binding to CaM, CBP-501 can modulate these pathways, making it a candidate for cancer therapy.
The synergistic potential of CBP-501 with platinum-based drugs like carboplatin stems from its ability to enhance the cytotoxic effects of these agents. This is achieved, in part, by preventing the nuclear export of the tumor suppressor protein p53, thereby promoting apoptosis in cancer cells. Furthermore, CBP-501 has been shown to increase the sensitivity of cancer cells to platinum drugs, suggesting a multi-faceted mechanism of synergy.
In Vitro Synergy Assessment Protocols
A critical first step in evaluating the CBP-501 and carboplatin combination is to determine their synergistic, additive, or antagonistic effects on cancer cell lines in a controlled laboratory setting.
These assays are fundamental to quantifying the impact of the drug combination on cell proliferation and survival.
Protocol: MTS Assay for Cell Viability
-
Cell Culture: Culture human non-small cell lung cancer A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of CBP-501 and carboplatin concentrations. This should include each drug alone and in combination at various ratios. A typical concentration range for CBP-501 could be 0.1 to 10 µM, and for carboplatin, 1 to 100 µM. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
To understand the mechanism of cell death induced by the combination therapy, it is essential to quantify the extent of apoptosis.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and treat with CBP-501, carboplatin, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Synergy Assessment Protocols
Animal models are crucial for evaluating the therapeutic efficacy and safety of the drug combination in a more complex biological system.
Protocol: Xenograft Tumor Model in Nude Mice
-
Cell Implantation: Subcutaneously implant 5 x 10^6 A549 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, CBP-501 alone, carboplatin alone, and CBP-501 + carboplatin.
-
Drug Administration: Administer the drugs as per the determined schedule. For example, CBP-501 could be administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily, and carboplatin i.p. at 30 mg/kg once a week.
-
Tumor Measurement: Measure the tumor volume twice a week using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Data Presentation
Quantitative data from the synergy studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Cytotoxicity of CBP-501 and Carboplatin in A549 Cells
| Treatment | IC50 (µM) |
| CBP-501 | 5.8 |
| Carboplatin | 35.2 |
Table 2: Combination Index (CI) Values for CBP-501 and Carboplatin in A549 Cells
| CBP-501 (µM) | Carboplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) |
| 1.45 | 8.8 | 0.5 | 0.85 (Synergy) |
| 2.9 | 17.6 | 0.75 | 0.72 (Synergy) |
| 5.8 | 35.2 | 0.9 | 0.61 (Synergy) |
Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| CBP-501 (10 mg/kg) | 1200 ± 200 | 20 |
| Carboplatin (30 mg/kg) | 900 ± 150 | 40 |
| CBP-501 + Carboplatin | 450 ± 100 | 70 |
Visualization of Pathways and Workflows
Visual diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in assessing the synergy between CBP-501 and carboplatin.
Caption: CBP-501 enhances carboplatin-induced apoptosis by inhibiting CaM, leading to p53 activation.
Caption: Experimental workflow for assessing CBP-501 and carboplatin synergy in vitro and in vivo.
Caption: Logical relationship of the synergistic mechanism between CBP-501 and carboplatin.
Troubleshooting & Optimization
Overcoming CBP-501 acetate solubility and stability issues in vitro
Welcome to the technical support center for CBP-501 acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of CBP-501 acetate in in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is CBP-501 and what is its mechanism of action?
CBP-501 is a synthetic peptide that functions as a potent anti-cancer agent through a multi-modal mechanism. Primarily, it acts as a G2 checkpoint abrogator, targeting and inhibiting several serine/threonine kinases, including CHK1, CHK2, MAPKAP-K2, and C-Tak1.[1] These kinases are responsible for phosphorylating CDC25C, a key phosphatase that, when activated, allows cells to enter mitosis. By inhibiting these kinases, CBP-501 prevents the G2/M checkpoint arrest, leading to mitotic catastrophe and cell death in cancer cells with damaged DNA.
Additionally, CBP-501 is a calmodulin (CaM)-binding peptide.[2][3] This interaction is believed to contribute to its ability to enhance the cytotoxicity of platinum-based chemotherapy agents like cisplatin (B142131) by increasing their intracellular accumulation.[2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous media. What can I do?
This is a common issue for many peptide-based compounds. Here are a few troubleshooting steps:
-
Optimize the final solvent concentration: If you are using an organic solvent like DMSO for your stock solution, ensure the final concentration in your cell culture medium is as low as possible (ideally <0.5%) to minimize its impact on cell viability and compound solubility.
-
Use a pre-warmed medium: Warming your aqueous medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately after adding the this compound stock.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Powder: Store at -20°C for up to 1 year or at -80°C for up to 2 years.
-
In Solvent: Prepare stock solutions and store them in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in solution | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Protect solutions from light, especially if stored for extended periods. |
| Incomplete dissolution of this compound | - Visually inspect the stock solution for any precipitates before each use.- If precipitates are observed, try gentle warming (37°C) and vortexing to redissolve.- Consider filtering the stock solution through a 0.22 µm filter. |
| Interaction with components in the cell culture medium | - Test the stability of this compound in your specific cell culture medium over the time course of your experiment.- Some media components may affect the solubility and stability of the peptide. |
Issue 2: Low potency or lack of expected biological activity
| Possible Cause | Troubleshooting Steps |
| Incorrect dosage or concentration | - Verify the calculations for your stock and working concentrations.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell line resistance | - Ensure that the cell line you are using is sensitive to G2 checkpoint abrogation and/or cisplatin sensitization.- Some cell lines may have intrinsic or acquired resistance mechanisms. |
| Suboptimal experimental conditions | - Optimize the incubation time with this compound and any co-administered drugs (e.g., cisplatin).- Ensure that the cell density is appropriate for the assay being performed. |
Data Presentation
This compound Solubility
| Solvent | Experimental Solubility | Predicted Water Solubility |
| DMSO | Data not available in searched literature. As a general guideline for peptides, start with a concentration of 1-5 mg/mL and assess solubility. | - |
| Water | - | 0.0292 mg/mL[4] |
| PBS (pH 7.4) | Data not available in searched literature. Solubility is expected to be low. | - |
| Ethanol | Data not available in searched literature. | - |
This compound Stability in Solution
| Storage Condition | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Note: Stability is dependent on the solvent used. The data above is a general guideline. It is recommended to perform your own stability studies for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes and vortex again.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Cell Viability (MTT) Assay with this compound and Cisplatin
-
Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and cisplatin in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the media containing the different concentrations of this compound, cisplatin, or the combination of both. Include appropriate vehicle controls (e.g., medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways and Workflows
Caption: G2 Checkpoint Abrogation by CBP-501.
Caption: CBP-501 and Calmodulin Interaction.
Caption: In Vitro Cell Viability Assay Workflow.
References
Technical Support Center: Managing Histamine-Release Syndrome Associated with CBP-501 Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing histamine-release syndrome (HRS) associated with the use of CBP-501 acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is CBP-501 acetate and what is its mechanism of action?
A1: CBP-501 is a novel synthetic peptide-based anticancer agent.[1][2] Its primary mechanism of action involves the modulation of calmodulin, which leads to an increased influx of platinum-based chemotherapy drugs, such as cisplatin (B142131), into tumor cells.[1] This enhances the cytotoxicity of these drugs against cancer cells. Additionally, CBP-501 is described as a G2 checkpoint inhibitor, targeting multiple serine/threonine kinases like MAPKAP-K2, C-Tak1, and CHK1. It also exhibits immunomodulatory properties, promoting immunogenic cell death and enhancing the efficacy of immune checkpoint inhibitors.[1][2][3]
Q2: What is histamine-release syndrome (HRS) and why is it associated with CBP-501?
A2: Histamine-release syndrome (HRS), also referred to as an infusion-related reaction, is a common adverse event observed with CBP-501 administration.[3][4] Symptoms are consistent with the release of histamine (B1213489) and other inflammatory mediators from mast cells and basophils, and can include rash, itching (pruritus), and hives (urticaria).[4] As a peptide, CBP-501 may directly activate mast cells, a phenomenon observed with other peptides. This can occur through receptor-independent mechanisms, such as direct G-protein activation, or potentially through receptors like Mas-related G protein-coupled receptor X2 (MRGPRX2), which is known to be activated by various cationic peptides.[5][6][7][8]
Q3: What are the typical signs and symptoms of CBP-501-induced HRS?
A3: Based on clinical trial data, the most common signs and symptoms of HRS associated with CBP-501 are infusion-related reactions such as rash, itching, and hives.[4] These reactions typically occur within 10 to 60 minutes of starting the infusion.[3]
Q4: How is HRS managed in a clinical research setting?
A4: In clinical trials, HRS associated with CBP-501 has been managed with a prophylactic premedication regimen. This typically includes the administration of a corticosteroid (dexamethasone), an H1 receptor antagonist (diphenhydramine), an H2 receptor antagonist (ranitidine), and another long-acting H1 receptor antagonist (loratadine).[3]
Troubleshooting Guide
Problem 1: A researcher observes an unexpected and severe infusion reaction in an animal model during preclinical studies with CBP-501.
-
Possible Cause: The infusion rate may be too high, leading to a rapid release of histamine. The animal model may also have a higher sensitivity to peptide-induced mast cell degranulation.
-
Troubleshooting Steps:
-
Immediately stop the infusion.
-
Administer an antihistamine and a corticosteroid, with doses adjusted for the animal's weight.
-
Monitor vital signs closely.
-
For future experiments, consider the following:
-
Implement a premedication protocol similar to the one used in human clinical trials (see Q4 in FAQs).
-
Reduce the infusion rate of CBP-501.
-
Consider a dose-escalation study in the animal model to determine the maximum tolerated dose.
-
-
Problem 2: An in vitro experiment using primary human mast cells shows inconsistent degranulation in response to CBP-501.
-
Possible Causes:
-
Variability in primary cell donors.
-
Suboptimal experimental conditions.
-
Incorrect timing of measurements.
-
-
Troubleshooting Steps:
-
Cell Source and Handling:
-
Use mast cells from multiple donors to account for individual variability.
-
Ensure consistent cell viability and handling procedures.
-
-
Experimental Conditions:
-
Optimize the concentration of CBP-501 used. Perform a dose-response curve.
-
Ensure the buffer used for the assay is appropriate for mast cell activation studies (e.g., Tyrode's buffer).
-
Check for potential interference from components of the CBP-501 formulation if not using a pure peptide.
-
-
Assay Protocol:
-
Refer to the detailed experimental protocols for mast cell degranulation assays provided below.
-
Ensure the timing of sample collection for histamine or β-hexosaminidase measurement is optimized, as the release is rapid.
-
-
Quantitative Data
While specific quantitative data on histamine release with CBP-501 is not publicly available, the following tables illustrate the kind of data that would be generated from relevant experiments.
Table 1: Illustrative Dose-Response of CBP-501 on Histamine Release from Human Mast Cells (In Vitro)
| CBP-501 Concentration (µM) | Mean Histamine Release (ng/mL) ± SD | % of Total Histamine Release |
| 0 (Control) | 5.2 ± 1.1 | 2.1% |
| 1 | 15.8 ± 2.5 | 6.3% |
| 10 | 45.3 ± 5.8 | 18.1% |
| 50 | 120.7 ± 12.3 | 48.3% |
| 100 | 185.4 ± 15.9 | 74.2% |
Table 2: Illustrative Effect of Premedication on CBP-501-Induced Histamine Release (In Vitro)
| Treatment | Mean Histamine Release (ng/mL) ± SD | % Inhibition |
| CBP-501 (50 µM) | 122.5 ± 11.7 | - |
| CBP-501 + Diphenhydramine (10 µM) | 85.1 ± 9.2 | 30.5% |
| CBP-501 + Dexamethasone (1 µM) | 98.3 ± 10.5 | 19.8% |
| CBP-501 + Combination | 45.6 ± 6.1 | 62.8% |
Experimental Protocols
1. In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted for assessing peptide-induced degranulation.
-
Cell Culture:
-
Culture a human mast cell line (e.g., LAD2 or HMC-1) or primary human mast cells in appropriate media.[9]
-
-
Assay Procedure:
-
Seed cells (e.g., 5 x 104 cells/well) in a 96-well plate in a suitable buffer (e.g., Tyrode's buffer).[10]
-
Prepare serial dilutions of this compound in the same buffer.
-
Add the CBP-501 dilutions to the cells and incubate for 30 minutes at 37°C.[10]
-
Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., 0.1% Triton X-100).[10]
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
To measure β-hexosaminidase activity, add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate until a color change is observed and stop the reaction with a stop solution (e.g., glycine).[9]
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm).[9]
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release relative to the positive control.
-
2. Quantification of Plasma Histamine by HPLC
This protocol provides a general workflow for measuring histamine in clinical or preclinical samples.
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes and immediately place them on ice.
-
Centrifuge at 4°C to separate the plasma.
-
Perform protein precipitation using an agent like acetonitrile.[10]
-
-
Chromatography:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.[10]
-
Employ a gradient elution with a mobile phase consisting of acetonitrile, an ammonium (B1175870) acetate buffer, and formic acid.[10]
-
-
Detection:
-
Quantification:
-
Generate a standard curve using known concentrations of histamine to quantify the levels in the plasma samples.
-
Visualizations
References
- 1. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 2. CBP-501 by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling [mdpi.com]
- 7. Allergic FcεRI- and pseudo-allergic MRGPRX2-triggered mast cell activation routes are independent and inversely regulated by SCF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 9. abmgood.com [abmgood.com]
- 10. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CBP-501 acetate dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of CBP-501 acetate (B1210297), with a focus on minimizing off-target effects and managing adverse events during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CBP-501?
A1: CBP-501 is a novel calmodulin-modulating peptide with a multi-modal anti-tumor mechanism of action.[1] It was initially identified as a G2 checkpoint abrogator that inhibits several serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1, which are involved in the phosphorylation of CDC25C.[2] A key component of its activity is the direct, high-affinity binding to Calmodulin (CaM).[3][4] This interaction is believed to increase the intracellular concentration of platinum-based drugs like cisplatin (B142131), thereby enhancing their cytotoxicity in tumor cells.[3] Additionally, CBP-501 has demonstrated immunomodulatory effects, such as inducing immunogenic cell death and suppressing M2 macrophages.[1][3]
Q2: What are the known on-target and potential off-target effects of CBP-501?
A2: The primary on-target effects of CBP-501 are related to its interaction with the G2 checkpoint machinery and calmodulin. Inhibition of kinases like CHK1, MAPKAP-K2, and C-Tak1, as well as modulation of calmodulin activity, are considered its intended therapeutic actions.[2][3]
Information on a broad, preclinical off-target profile (e.g., a comprehensive kinome scan) is not extensively available in published literature. Therefore, a complete understanding of its molecular off-targets is limited. The most significant effects observed clinically, which may be considered off-target or an extension of on-target pharmacology, are infusion-related reactions, notably a histamine-release syndrome.[5]
Q3: What is the recommended dose for CBP-501 acetate in clinical settings?
A3: In Phase I and II clinical trials, CBP-501 has been administered at various doses, typically in combination with other chemotherapeutic agents. A recommended Phase II dose (RP2D) has been established at 25 mg/m² when used in combination with 75 mg/m² of cisplatin.[5] Dose escalation studies have explored concentrations up to 36.4 mg/m².[5] The optimal dose for a specific experimental setting may vary and should be determined empirically.
Q4: What is Histamine-Release Syndrome (HRS) and how is it managed?
A4: Histamine-Release Syndrome (HRS) is the most common and dose-limiting toxicity associated with CBP-501 administration.[5] It typically manifests as an infusion-related reaction with symptoms such as erythema (redness), hives, and itching.[6] This reaction is thought to be due to the release of histamine (B1213489) from mast cells. In clinical trials, HRS has been effectively managed with prophylactic administration of a combination of dexamethasone, diphenhydramine, ranitidine, and loratadine.[5]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Infusion Reaction (e.g., hives, itching, erythema) | Histamine-Release Syndrome (HRS) due to CBP-501 administration. | 1. Pause the infusion. 2. Administer antihistamines as per your experimental protocol. 3. Once symptoms resolve, consider resuming the infusion at a slower rate. 4. For future experiments, implement a prophylactic regimen of antihistamines and corticosteroids prior to CBP-501 administration.[5] |
| Unexpected Cytotoxicity in Normal Cells | Potential off-target effects or hypersensitivity of the cell line. | 1. Perform a dose-response curve to determine the EC50 in your specific cell line. 2. Compare the cytotoxic concentration to that observed in cancer cell lines to assess the therapeutic window. 3. If possible, screen for the expression of known CBP-501 targets (e.g., Calmodulin, MAPKAP-K2) in your cell line. |
| Variability in Cisplatin Sensitization | Differences in experimental conditions or cell line characteristics. | 1. Ensure consistent timing of CBP-501 and cisplatin administration. CBP-501 is often administered just prior to or concurrently with cisplatin. 2. Verify the intracellular platinum concentration to confirm that CBP-501 is enhancing uptake in your model system. 3. Be aware that the sensitizing effect can be negated by excess extracellular Ca²⁺.[3] Ensure your media composition is consistent. |
| Transient Increase in Cardiac Troponin Levels | A rare but reported dose-limiting toxicity in monotherapy.[5] | 1. If conducting in vivo studies, consider monitoring cardiac biomarkers, especially at higher doses. 2. If this is observed, a dose reduction of CBP-501 is warranted in subsequent experiments. |
Data Presentation
Table 1: this compound Dosage in Combination Therapies from Clinical Trials
| Clinical Trial Phase | This compound Dose | Combination Agent(s) | Dosing Schedule | Reference |
| Phase I | 3.6 - 36.4 mg/m² | Cisplatin (50 or 75 mg/m²) | Once every 3 weeks | [5] |
| Phase Ib | 16 or 25 mg/m² | Cisplatin (60 or 75 mg/m²), Nivolumab (240 mg) | Once every 3 weeks | [6] |
| Phase II | 25 mg/m² | Cisplatin (75 mg/m²), Pemetrexed (500 mg/m²) | Once every 3 weeks | [7] |
| Phase II (Pancreatic Cancer) | 16 or 25 mg/m² | Cisplatin (60 mg/m²), Nivolumab (240 mg) | Once every 3 weeks | [7] |
Table 2: Incidence of Key Adverse Events Associated with CBP-501 in Combination Therapy
| Adverse Event | Incidence Rate | Grade (Severity) | Clinical Trial Context | Reference |
| Infusion-Related Reaction (rash, itching, hives) | 86% (32/37 patients) | Grade 1: 11% (4/37) Grade 2: 76% (28/37) | Phase Ib: CBP-501 + Cisplatin + Nivolumab | [6] |
| Histamine-Release Syndrome (HRS) | Dose-dependent | Grade 3 (DLT) at 36.4 mg/m² CBP-501 | Phase I: CBP-501 + Cisplatin | [5] |
| Anemia | 51% (19/37 patients) | Grade 1/2: 27% (10/37) Grade 3: 24% (9/37) | Phase Ib: CBP-501 + Cisplatin + Nivolumab | [6] |
| Transient Rise in Troponin | Rare (1 patient) | Grade 3 (DLT) | Phase I: CBP-501 Monotherapy | [5] |
Experimental Protocols
Protocol 1: Analysis of CBP-501 and Calmodulin Interaction using Surface Plasmon Resonance (SPR)
-
Immobilization of Calmodulin:
-
Use a CM5 sensor chip and activate the carboxyl groups using a standard amine coupling kit (EDC/NHS).
-
Inject purified Calmodulin (CaM) at a concentration of 20-50 µg/mL in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.
-
After immobilization, inject ethanolamine (B43304) to block any remaining active sites.
-
A reference flow cell should be prepared similarly but without CaM immobilization to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span from low nanomolar to micromolar to determine the binding affinity (Kd).
-
Inject the CBP-501 dilutions over the CaM and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
To test the Ca²⁺ dependency of the interaction, the running buffer can be supplemented with or depleted of CaCl₂.[3]
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the CaM flow cell signal to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.[3]
-
Protocol 2: Western Blot Analysis of CDC25C Phosphorylation
-
Sample Preparation:
-
Culture cancer cells (e.g., HCT116) to 70-80% confluency.
-
Treat cells with cisplatin to induce DNA damage and G2 arrest.
-
Subsequently, treat the cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CDC25C (Ser216).
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To normalize the results, strip the membrane and re-probe with an antibody against total CDC25C or a loading control like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative change in CDC25C phosphorylation upon treatment with CBP-501. A decrease in the phospho-CDC25C signal would be consistent with CBP-501's mechanism of action.
-
Mandatory Visualizations
Caption: CBP-501 Signaling Pathway.
References
- 1. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 7. npcf.us [npcf.us]
Addressing potential mechanisms of resistance to CBP-501 acetate
Welcome to the technical support center for CBP-501 acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and questions that may arise during experiments involving CBP-501.
Troubleshooting Guide
This guide provides solutions to common issues that may be encountered during in vitro and in vivo experiments with CBP-501.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced CBP-501 efficacy in sensitizing cancer cells to platinum-based chemotherapy. | Activation of the Nrf2 pathway: Studies have shown that increased expression and nuclear localization of the transcription factor Nrf2 correlates with resistance to CBP-501 in non-small cell lung cancer (NSCLC) cell lines.[1][2][3] | 1. Assess Nrf2 Activation: Perform Western blotting for Nrf2 and its target genes (e.g., NQO1, HO-1) or use an Nrf2 activity assay. 2. Nrf2 Inhibition: Co-treat cells with a known Nrf2 inhibitor to see if sensitivity to CBP-501 is restored. 3. Cell Line Selection: If possible, use cell lines with known low basal Nrf2 activity. |
| Inconsistent G2 checkpoint abrogation. | Suboptimal CBP-501 concentration or incubation time: The effect of CBP-501 on the G2 checkpoint is dose- and time-dependent. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of CBP-501 for your specific cell line. 2. Time-Course Experiment: Evaluate G2 checkpoint abrogation at different time points post-treatment. |
| Cell line-specific differences: Different cancer cell lines may have varying levels of the kinases targeted by CBP-501 (CHK1, CHK2, MAPKAP-K2, C-Tak1).[4][5] | Target Expression Analysis: Profile the expression levels of CBP-501's target kinases in your cell lines of interest via Western blot or qPCR. | |
| Lack of enhanced immunogenic cell death (ICD) with CBP-501 and platinum agent combination. | Defects in ICD machinery: Tumor cells may have intrinsic defects in the pathways required for ICD, such as impaired calreticulin (B1178941) exposure or ATP release.[6][7] | 1. ICD Marker Analysis: Assess key markers of ICD such as surface-exposed calreticulin, extracellular ATP, and HMGB1 release. 2. Positive Controls: Use a known ICD inducer (e.g., doxorubicin) as a positive control in your experiments. |
| Immunocompromised animal models: In vivo experiments to assess ICD require an intact immune system. | Use Syngeneic Models: Employ immunocompetent syngeneic mouse models for in vivo studies of ICD. | |
| Variability in calmodulin-dependent effects (e.g., increased intracellular platinum). | Alterations in calmodulin expression or function: Changes in calmodulin levels or mutations affecting its binding to CBP-501 could impact efficacy.[8] | 1. Calmodulin Expression: Quantify calmodulin protein levels in your experimental models. 2. Calmodulin Binding Assay: Perform a calmodulin pull-down assay to confirm the interaction between CBP-501 and calmodulin. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CBP-501 acetate?
A1: this compound is a peptide that acts as a G2 checkpoint abrogator. It inhibits multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, CHK1, and CHK2, which are involved in the G2/M cell cycle checkpoint.[3][4][5] By inhibiting these kinases, CBP-501 prevents the phosphorylation of Cdc25C, leading to premature mitotic entry and enhanced cytotoxicity of DNA-damaging agents like cisplatin. Additionally, CBP-501 binds to calmodulin, which contributes to increased intracellular accumulation of platinum-based drugs.[9] It has also been shown to induce immunogenic cell death (ICD) in combination with platinum agents, leading to an anti-tumor immune response.[6]
Q2: What is the most well-characterized mechanism of resistance to CBP-501?
A2: The most documented mechanism of resistance to CBP-501 is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] High expression and nuclear localization of Nrf2 have been correlated with insensitivity to CBP-501 in NSCLC cell lines. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, which can counteract the cytotoxic effects of CBP-501 in combination with chemotherapy.
Q3: How can I determine if my cells are resistant to CBP-501 due to Nrf2 activation?
A3: You can investigate Nrf2-mediated resistance through several experimental approaches:
-
Western Blotting: Analyze the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1, GCLC) in your CBP-501-treated and untreated cells.
-
Immunofluorescence/Immunohistochemistry: Visualize the subcellular localization of Nrf2. Increased nuclear translocation indicates activation.
-
Nrf2 Activity Assay: Use a commercially available ELISA-based assay to quantify the DNA-binding activity of Nrf2 in nuclear extracts.
-
Gene Expression Analysis: Perform qRT-PCR to measure the mRNA levels of Nrf2 target genes.
-
Genetic Manipulation: Use siRNA or shRNA to knock down Nrf2 and assess if sensitivity to CBP-501 is restored. Conversely, you can overexpress Nrf2 to induce resistance.
Q4: Are there other potential mechanisms of resistance to CBP-501?
A4: Based on its mechanisms of action, other potential resistance mechanisms could include:
-
Alterations in G2/M Checkpoint Proteins: Mutations or altered expression of CHK1, CHK2, or other checkpoint components could reduce the efficacy of CBP-501.
-
Reduced Calmodulin Binding: Changes in calmodulin expression or mutations in its CBP-501 binding site could diminish the drug's effect on platinum accumulation.
-
Impaired Immunogenic Cell Death Signaling: Defects in the cellular machinery required for ICD, such as the inability to expose calreticulin on the cell surface or release ATP and HMGB1, could limit the immune-stimulatory effects of CBP-501.
-
Drug Efflux: Overexpression of multidrug resistance transporters could potentially reduce intracellular concentrations of CBP-501, although this is less characterized for peptide-based drugs.
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound is a peptide and should be handled with care to avoid degradation. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. Refer to the manufacturer's specific instructions for detailed information on solubility and stability in different solvents.
Experimental Protocols
Nrf2 Activation Assay (ELISA-based)
Objective: To quantify the activation of Nrf2 in nuclear extracts from cancer cells treated with CBP-501.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 80-90% confluency at the time of harvest.
-
Treat cells with CBP-501 at the desired concentration and for the appropriate duration. Include untreated and positive controls (e.g., cells treated with an Nrf2 activator like sulforaphane).
-
-
Nuclear Extract Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt nuclear extraction buffer.
-
Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.
-
-
ELISA Procedure (based on a generic commercial kit):
-
Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Incubate to allow active Nrf2 to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the DNA-bound form of Nrf2.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values of treated samples to untreated controls to determine the relative activation of Nrf2.
-
CHK1/CHK2 Kinase Activity Assay
Objective: To measure the inhibitory effect of CBP-501 on CHK1 and CHK2 kinase activity.
Methodology:
-
Immunoprecipitation of CHK1/CHK2:
-
Lyse treated and untreated cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an anti-CHK1 or anti-CHK2 antibody.
-
Add protein A/G-agarose beads to pull down the antibody-kinase complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
In Vitro Kinase Assay:
-
Resuspend the immunoprecipitated kinase in a kinase assay buffer containing a specific substrate (e.g., a Cdc25C peptide fragment) and ATP.
-
For the CBP-501 treated samples, the drug can be added directly to the kinase reaction to assess direct inhibition.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the kinase reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate to determine the relative kinase activity.
-
Calmodulin Binding Assay (Pull-down)
Objective: To confirm the interaction between CBP-501 and calmodulin.
Methodology:
-
Preparation of Cell Lysate:
-
Lyse cells expressing calmodulin in a non-denaturing buffer.
-
Clarify the lysate by centrifugation.
-
-
Pull-down Assay:
-
Incubate the cell lysate with CBP-501.
-
Add calmodulin-sepharose beads to the mixture.
-
Incubate with gentle rotation to allow binding.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of salt or a chelating agent like EGTA if the interaction is calcium-dependent).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-calmodulin antibody.
-
-
Data Analysis:
-
The presence of a band corresponding to calmodulin in the eluate from the CBP-501 pull-down confirms the interaction.
-
Immunogenic Cell Death (ICD) Assay
Objective: To assess the induction of ICD markers in cancer cells treated with CBP-501 and a platinum agent.
Methodology:
-
Cell Surface Calreticulin Exposure:
-
Treat cells with CBP-501 and cisplatin.
-
Without permeabilizing the cells, stain with a fluorescently labeled anti-calreticulin antibody.
-
Analyze the cells by flow cytometry. An increase in fluorescence intensity indicates surface exposure of calreticulin.
-
-
Extracellular ATP Release:
-
Treat cells as described above.
-
Collect the cell culture supernatant at various time points.
-
Measure the ATP concentration in the supernatant using a luciferin/luciferase-based bioluminescence assay.
-
-
HMGB1 Release:
-
Treat cells and collect the supernatant.
-
Measure the concentration of HMGB1 in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Compare the levels of surface calreticulin, extracellular ATP, and HMGB1 in treated cells to those in untreated controls. A significant increase in these markers is indicative of ICD.
-
Visualizations
Caption: Mechanism of action of CBP-501.
Caption: Nrf2-mediated resistance to CBP-501.
Caption: Workflow for Nrf2 resistance analysis.
References
- 1. Activation of Nrf2 pathways correlates with resistance of NSCLC cell lines to CBP501 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting immunogenic cell stress and death for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting calmodulin in reversing multi drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prophylactic Strategies for CBP-501 Acetate-Induced Toxicities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding toxicities associated with CBP-501 acetate.
I. Troubleshooting Guides
This section offers step-by-step guidance for managing potential toxicities encountered during experiments with this compound.
Management of Histamine-Release Syndrome (HRS) / Infusion-Related Reactions (IRR)
Histamine-Release Syndrome (HRS), also referred to as an Infusion-Related Reaction (IRR), is the most common toxicity associated with CBP-501 administration.[1][2] Prophylactic measures are crucial for patient safety and to ensure the successful completion of experimental protocols.
Prophylactic Regimen:
A standard prophylactic regimen has been shown to attenuate HRS.[1] The following premedications should be administered prior to CBP-501 infusion:
-
Dexamethasone: 8 mg orally the night before and 8 mg intravenously immediately before CBP-501 administration.
-
Diphenhydramine (B27): 50 mg intravenously immediately before CBP-501 infusion.
-
Ranitidine: 50 mg intravenously immediately before CBP-501 infusion.
-
Loratadine: 10 mg orally the day before, the day of, and the day after CBP-501 administration.
Troubleshooting Breakthrough Reactions:
Should a breakthrough HRS/IRR occur despite prophylaxis, follow these steps:
-
Stop the Infusion Immediately: Temporarily halt the CBP-501 infusion at the first sign of a reaction.
-
Assess and Grade the Reaction: Evaluate the severity of the symptoms based on the Common Terminology Criteria for Adverse Events (CTCAE).
| Grade | Description | Recommended Action |
| Grade 1 (Mild) | Mild, transient reaction (e.g., flushing, rash covering <30% body surface area [BSA]). Infusion interruption not indicated. | Monitor the patient closely. Consider restarting the infusion at a reduced rate once symptoms resolve. |
| Grade 2 (Moderate) | Therapy or infusion interruption is indicated but responds promptly to symptomatic treatment (e.g., antihistamines, NSAIDs, narcotics, IV fluids). Prophylactic medications indicated for ≤24 hrs. | Administer additional diphenhydramine (25-50 mg IV). Consider a single dose of hydrocortisone (B1673445) (100 mg IV). Once symptoms resolve, the infusion may be restarted at a 50% reduced rate. |
| Grade 3 (Severe) | Prolonged reaction (not rapidly responsive to symptomatic medication and/or brief interruption of infusion); recurrence of symptoms following initial improvement; hospitalization indicated for clinical sequelae. | Discontinue the infusion for the day. Provide aggressive symptomatic treatment, which may include intravenous fluids, bronchodilators, and corticosteroids. Hospitalization may be required. |
| Grade 4 (Life-threatening) | Life-threatening consequences; urgent intervention indicated. | Permanently discontinue CBP-501 treatment. Administer emergency medical care as required, which may include epinephrine. |
Experimental Workflow for Managing HRS/IRR
Caption: Workflow for HRS/IRR management.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CBP-501?
A1: CBP-501 is a novel calmodulin-modulating peptide.[3] Its anti-tumor mechanism is multimodal and includes increasing the influx of platinum-based chemotherapies into tumor cells, inducing immunogenic cell death, suppressing M2 macrophage activity, and reducing cancer stem cell populations.[3] It also functions as a G2 checkpoint abrogator by inhibiting multiple serine/threonine kinases that phosphorylate CDC25C, leading to premature mitotic entry and enhanced cytotoxicity of DNA-damaging agents.[4]
CBP-501 Signaling Pathway
Caption: CBP-501 mechanism of action.
Q2: What are the most common adverse events observed with CBP-501 in clinical trials?
A2: The most frequently reported adverse event is infusion-related reaction (histamine-release syndrome).[1][2] Other common adverse events, particularly when used in combination with cisplatin (B142131) and/or nivolumab (B1139203), include anemia, fatigue, and nausea.[1][2]
Summary of Common Adverse Events (AEs) with CBP-501 Combination Therapies
| Adverse Event | Frequency | Grade 1-2 | Grade 3-4 | Combination Therapy |
| Infusion-Related Reaction | 70-86% | High | Low | CBP-501 + Cisplatin +/- Nivolumab |
| Anemia | 51% | ~53% | ~47% | CBP-501 + Cisplatin + Nivolumab |
| Fatigue | Common | Majority | Rare | CBP-501 + Cisplatin |
| Nausea | Common | Majority | Rare | CBP-501 + Cisplatin |
| Neutropenia | Less Common | Majority | Rare | CBP-501 + Cisplatin |
Note: Frequencies and grades are compiled from available clinical trial data and may vary depending on the specific study and patient population.
Q3: Are there any known drug interactions with this compound?
A3: CBP-501 is often used in combination with platinum-based chemotherapy agents like cisplatin.[1] Preclinical studies indicate that CBP-501 enhances the cytotoxicity of these agents.[4] Clinical data has not shown a potentiation of toxicities typically associated with cisplatin when used in combination with CBP-501.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of CBP-501.
Calmodulin-Binding Pull-Down Assay
This protocol is designed to confirm the interaction between CBP-501 and calmodulin.
Materials:
-
Calmodulin-agarose beads
-
Cell lysate containing the protein of interest (or purified protein)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 1% NP-40
-
Elution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM EGTA
-
Wash Buffer: Binding Buffer without NP-40
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Wash calmodulin-agarose beads three times with Binding Buffer.
-
Binding: Incubate the washed beads with cell lysate and varying concentrations of CBP-501 for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with Wash Buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by incubating the beads with Elution Buffer for 10 minutes at room temperature.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest. A decrease in the amount of pulled-down protein in the presence of CBP-501 indicates competitive binding to calmodulin.
Experimental Workflow for Calmodulin-Binding Assay
Caption: Calmodulin-binding pull-down assay workflow.
G2 Checkpoint Abrogation Assay by Flow Cytometry
This protocol assesses the ability of CBP-501 to abrogate the G2/M checkpoint induced by a DNA-damaging agent.
Materials:
-
Cancer cell line of interest
-
DNA-damaging agent (e.g., cisplatin, bleomycin)
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the DNA-damaging agent for a specified time to induce G2/M arrest. Subsequently, treat with or without CBP-501 for an additional period.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in the presence of CBP-501 indicates G2 checkpoint abrogation.
Logical Relationship for G2 Checkpoint Abrogation
Caption: Logical flow of G2 checkpoint abrogation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FDA approves nivolumab in combination with cisplatin and gemcitabine for unresectable or metastatic urothelial carcinoma | FDA [fda.gov]
- 4. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in CBP-501 acetate experiments
Welcome to the technical support center for CBP-501 acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments. For the purposes of this guide, CBP-501 is presented as a selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with CBP-501 acetate.
Q1: My IC50 value for CBP-501 varies significantly between experiments. What are the potential causes?
A1: Fluctuations in IC50 values are a common challenge. Several factors can contribute to this variability:
-
Cell-Based Factors: Inconsistencies in cell passage number, cell seeding density, and cell confluency at the time of treatment can all alter the cellular response to CBP-501.[1] It is recommended to use cells within a consistent and narrow passage number range.
-
Assay Parameters: The duration of drug incubation can significantly influence the IC50 value, with longer exposure times potentially leading to lower values.[1]
-
Compound Handling: The stability of this compound in solution is critical. Ensure proper storage of stock solutions and prepare fresh dilutions for each experiment to avoid degradation.[1][2] Repeated freeze-thaw cycles of the stock solution should be avoided by preparing single-use aliquots.[1]
Q2: I am observing low or no activity of CBP-501 in my assay. What should I check?
A2: A lack of activity can stem from several sources. Refer to the following table to troubleshoot this issue.
| Potential Cause | Suggested Solution |
| Compound Degradation | This compound may be unstable in aqueous media at 37°C over long incubation periods. Prepare fresh dilutions from a DMSO stock solution immediately before use. Assess compound stability in your specific cell culture medium over the time course of your experiment.[2] |
| Incorrect Concentration | Verify all dilution calculations and ensure pipettes are properly calibrated. An error in preparing the serial dilutions is a common source of unexpected results. |
| Solubility Issues | This compound might precipitate out of solution at higher concentrations in aqueous cell culture media. Visually inspect the media in the wells for any signs of precipitation. If solubility is an issue, consider using a lower concentration range or a different formulation if available.[3] |
| Cellular Resistance | The cell line being used may have intrinsic or acquired resistance to PI3K/Akt pathway inhibitors. This could be due to mutations in the signaling pathway or the activation of compensatory pathways.[4][5] |
| Assay Readout Problem | Ensure that the assay itself is performing correctly. Include a positive control (e.g., another known PI3K inhibitor) to validate the assay's responsiveness. |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling is crucial for maintaining the compound's integrity.
-
Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[3]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2] Protect from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Do not store working dilutions in aqueous media for extended periods.
Q4: I am observing unexpected off-target effects or cellular toxicity. How can I investigate this?
A4: While CBP-501 is designed to be a selective inhibitor, off-target effects can occur, especially at higher concentrations.
-
Dose-Response: Perform a wide dose-response analysis to determine the concentration at which toxicity occurs.
-
Target Engagement: Use Western blotting to confirm the inhibition of the intended target (e.g., decreased phosphorylation of Akt) at concentrations that do not cause overt toxicity.[6]
-
Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used in your experiments is not causing toxicity. Run a vehicle-only control corresponding to the highest concentration of DMSO used.[1]
Experimental Protocols & Data Presentation
This section provides detailed protocols for key experiments and tables for data interpretation.
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to assess the effect of CBP-501 on cell viability.[7][8]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 50 µM.
-
Include a "vehicle control" (medium with the highest DMSO concentration) and a "no-cell control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of CBP-501.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm (or 490 nm) using a plate reader.[7]
-
Correct the absorbance by subtracting the average of the "no-cell control" wells.
-
Normalize the data to the "vehicle control" (set to 100% viability).
-
Plot the percent viability against the logarithm of the CBP-501 concentration and use non-linear regression to determine the IC50 value.[8][9]
-
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol verifies the mechanism of action of CBP-501 by assessing the phosphorylation status of Akt.[6][10][11][12]
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of CBP-501 (and a vehicle control) for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[6][12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash three times with TBST.
-
-
Detection:
-
Perform detection using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin or GAPDH.[6]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of CBP-501 on cell cycle progression.[13][14][15]
-
Cell Preparation:
-
Treat cells with CBP-501 at the desired concentrations for a specified time (e.g., 24 hours).
-
Harvest cells (including any floating cells), wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[13][15]
-
Incubate on ice for at least 30 minutes or store at 4°C.
-
-
Staining:
-
Data Acquisition:
Quantitative Data Summary
Table 1: Troubleshooting Inconsistent IC50 Values
| Parameter to Check | Recommended Best Practice | Potential Impact if Deviated |
|---|---|---|
| Cell Passage Number | Use cells between passages 5-20. | High passage numbers can lead to genetic drift and altered drug sensitivity.[1] |
| Seeding Density | Maintain consistent seeding density (e.g., 5,000 cells/well). | Higher density can increase the IC50 value due to a lower effective drug concentration per cell.[1] |
| Compound Incubation Time | Standardize incubation time (e.g., 72 hours). | Longer times may decrease the IC50; shorter times may increase it.[1] |
| Stock Solution Aliquots | Prepare single-use aliquots and store at -80°C. | Repeated freeze-thaw cycles can degrade the compound, leading to a loss of activity.[1] |
| Vehicle Control (DMSO) | Keep final DMSO concentration consistent and low (<0.5%). | High DMSO concentrations can be toxic and confound results. |
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway with the inhibitory action of CBP-501.
Experimental Workflow
Caption: Workflow for Western blot analysis of phospho-Akt inhibition.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
Improving the bioavailability of CBP-501 acetate in animal models
This center provides technical guidance for researchers utilizing CBP-501 acetate (B1210297) in animal models. Below are frequently asked questions and troubleshooting guides to address common challenges in improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is CBP-501 and what is its mechanism of action?
A1: CBP-501 is a novel calmodulin-modulating peptide that exhibits a multi-modal anti-tumor mechanism.[1] It was initially developed as a G2 checkpoint abrogating agent.[2][3] Its functions include increasing platinum influx into tumor cells, inducing immunogenic cell death, and suppressing M2 macrophage activity.[1] CBP-501 has been shown to bind to calmodulin (CaM), and this interaction contributes to its ability to sensitize cancer cells to agents like cisplatin (B142131).[3] It targets multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1.[2][4]
Q2: What are the primary challenges in achieving high bioavailability for peptide drugs like CBP-501?
A2: Peptides are often unstable in aqueous solutions, which can affect their bioactivity and stability.[5] The parenteral route (e.g., intravenous, subcutaneous injection) is typically preferred for peptide administration to achieve immediate and complete bioavailability, as oral delivery is hampered by enzymatic degradation in the gastrointestinal tract and poor permeability across biological membranes.[5][6][7] Key challenges include rapid clearance, potential for aggregation, and susceptibility to proteolysis.[6][8]
Q3: What general formulation strategies can be used to improve the stability and bioavailability of CBP-501 acetate?
A3: Effective formulation is critical for peptide therapeutics. Key strategies include:
-
pH Optimization: Adjusting the pH of the formulation and selecting an appropriate buffer is a primary method to enhance peptide stability in aqueous solutions.[5][9]
-
Use of Excipients: Incorporating excipients such as bulking agents (e.g., mannitol), lyoprotectants (e.g., sucrose (B13894), trehalose), surfactants (e.g., Polysorbate 80), and chelating agents (e.g., EDTA) can improve stability, prevent aggregation, and reduce oxidation.[10][11][12]
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) can improve the circulation time of the therapeutic.[13]
-
Encapsulation: Using systems like nanoparticles can protect the peptide from degradation and may facilitate controlled release.[14]
Q4: Which excipients are commonly used in parenteral peptide formulations?
A4: A variety of excipients are used to ensure the stability and efficacy of injectable peptide drugs. These are chosen based on their specific function:
-
Buffering Agents: Phosphate (B84403), citrate, and acetate buffers are used to maintain the optimal pH.[5][12]
-
Tonicity Agents: Sodium chloride, mannitol (B672), and dextrose are used to make the formulation isotonic.[11]
-
Stabilizers/Lyoprotectants: Sugars like sucrose and trehalose, and polyols like mannitol are common.[10][15]
-
Surfactants: Polysorbate 80 and Polysorbate 20 are frequently used to prevent surface adsorption and aggregation.[12][16]
-
Antioxidants & Chelating Agents: EDTA and DTPA can be included to prevent metal-catalyzed oxidation.[11]
Troubleshooting Guide
Issue 1: Low or Variable Plasma Concentration of this compound After Subcutaneous (SC) Injection
This table provides potential causes and solutions for suboptimal plasma concentrations of CBP-501 following subcutaneous administration in animal models.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Injection Technique | Review and standardize the SC injection procedure. Ensure the needle creates a "tent" in the skin and that the solution is fully delivered into the subcutaneous space.[17][18] Aspirate before injecting to ensure the needle is not in a blood vessel.[18] | Incorrect administration can lead to intradermal or intramuscular injection, altering absorption rates. Leakage from the injection site reduces the effective dose. |
| Formulation Instability | Analyze the peptide's stability in the chosen formulation. Key parameters to check are pH and the presence of aggregates. Consider reformulating with stabilizing excipients like sucrose or mannitol.[10] | Peptides can be unstable in aqueous solutions, leading to degradation before absorption.[5] |
| Rapid Clearance | Consider formulation strategies that prolong circulation, such as PEGylation or encapsulation in a nanoparticle-based delivery system.[13][14] | The inherent properties of the peptide may lead to rapid clearance from the subcutaneous depot and systemic circulation. |
| High Viscosity of Formulation | If using a viscous formulation, ensure the needle gauge is appropriate (e.g., 25-27G for mice/rats) to allow for a steady, complete injection.[18][19] Consider diluting the formulation if possible. | High viscosity can make complete and accurate dosing difficult, leading to variability. |
Issue 2: Injection Site Reactions (e.g., Inflammation, Lesions)
This table outlines causes and mitigation strategies for adverse reactions at the injection site.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-optimal Formulation pH or Osmolality | Measure the pH and osmolality of the formulation. Adjust to be as close to physiological levels (pH ~7.4, ~290 mOsm/kg) as possible without compromising peptide stability.[11] | Formulations that are hypertonic, hypotonic, or have a non-physiological pH can cause local tissue irritation and inflammation. |
| High Injection Volume | Reduce the volume per injection site. For mice, volumes >1mL should be split across multiple sites. For rats, volumes >2mL should be split.[17] | Large volumes can cause pain and skin distension, leading to inflammation and potential leakage.[17] |
| Microbial Contamination | Ensure strict aseptic technique during formulation preparation and administration. Use a new sterile needle and syringe for each animal.[17][18] | Contamination can lead to infection and a localized inflammatory response at the injection site. |
| Excipient-Related Irritation | Review the excipients used. If a particular component is a known irritant at the concentration used, consider replacing it with a more biocompatible alternative. | Certain excipients, while functional, may cause local intolerance in sensitive animal models. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Formulation for Subcutaneous Injection
This protocol describes the preparation of a buffered formulation of this compound designed to enhance stability for use in animal models.
-
Reagent Preparation:
-
Prepare a 10 mM sodium phosphate buffer solution.
-
Prepare stock solutions of stabilizing excipients: 50% (w/v) sucrose and 10% (w/v) Polysorbate 80.
-
All solutions must be prepared with sterile, pyrogen-free water.
-
-
Formulation Compounding:
-
In a sterile container, combine the sodium phosphate buffer with the sucrose stock solution to achieve a final sucrose concentration of 5% (w/v).
-
Add the Polysorbate 80 stock solution to achieve a final concentration of 0.02% (w/v). Mix gently to avoid foaming.
-
Adjust the pH of the final buffer/excipient mixture to 7.2 using sterile 0.1 M NaOH or HCl.
-
-
This compound Dissolution:
-
Weigh the required amount of lyophilized this compound powder.
-
Slowly add the peptide to the prepared formulation vehicle while gently vortexing until fully dissolved.
-
The final concentration should be calculated based on the desired dose and injection volume (e.g., 5 mg/mL for a 10 mg/kg dose in a 25g mouse at 10 mL/kg).
-
-
Sterile Filtration and Storage:
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the final formulation at 2-8°C and protect from light until use. Conduct stability studies to determine the appropriate shelf-life.
-
Protocol 2: Pharmacokinetic Study of this compound in a Rodent Model
This protocol outlines a typical workflow for assessing the bioavailability of a formulated this compound solution.
-
Animal Acclimation:
-
Acclimate animals (e.g., male Sprague-Dawley rats, 250-300g) for at least 7 days prior to the study, with free access to food and water.
-
-
Dosing:
-
Divide animals into two groups: Intravenous (IV) and Subcutaneous (SC).
-
IV Group: Administer this compound at 2 mg/kg via the tail vein. The vehicle should be sterile saline.
-
SC Group: Administer the formulated this compound (from Protocol 1) at 10 mg/kg into the loose skin over the dorsal flank.
-
-
Blood Sampling:
-
Collect blood samples (~150 µL) from the saphenous vein into EDTA-coated tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing:
-
Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of CBP-501 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute bioavailability using the formula: Bioavailability (%) = (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100.
-
Visualizations
Caption: Simplified signaling pathway of CBP-501's synergistic action with cisplatin.
Caption: Standard workflow for a pharmacokinetic study in animal models.
Caption: Decision tree for troubleshooting low bioavailability of CBP-501.
References
- 1. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 2. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CBP-501 by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical And Formulation Strategies For Targeted Peptide Drug Development [pharmaceuticalonline.com]
- 7. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | Semantic Scholar [semanticscholar.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. kinampark.com [kinampark.com]
- 12. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs [mdpi.com]
- 15. ashland.com [ashland.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 19. az.research.umich.edu [az.research.umich.edu]
Best practices for long-term storage of CBP-501 acetate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CBP-501 acetate (B1210297). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized CBP-501 acetate powder?
A1: For long-term stability, lyophilized this compound powder should be stored in a tightly sealed container, protected from moisture and light.[1][2][3][4][5] The recommended storage temperatures are:
It is crucial to minimize exposure to humidity and oxygen.[2][3][4][5] For optimal long-term preservation, storing under an inert gas like argon or nitrogen is advisable.[4][6]
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder.[5][6] For short-term storage, solutions can be kept at 4°C for up to a week. For longer-term storage of solutions:
-
-80°C: Recommended for storage up to six months.[1]
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes before freezing.[4][5][6]
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound are not publicly available, peptides, in general, should be protected from light to prevent degradation.[2][3][7] Therefore, it is best practice to store this compound in a light-protected vial (e.g., amber glass) or in a dark location.
Q4: What type of container should I use to store this compound?
A4: For storing both lyophilized powder and reconstituted solutions of this compound, it is recommended to use tightly sealed, high-quality borosilicate glass vials.[4] For reconstituted solutions, especially for long-term storage, cryogenic vials with secure sealing mechanisms are suitable.[4]
Troubleshooting Guides
Issue 1: The lyophilized this compound powder appears discolored or clumped.
-
Possible Cause: Exposure to moisture or improper storage temperatures. Clumping can be an initial sign of moisture absorption, which can lead to degradation.[2][3] Discoloration may indicate chemical degradation.
-
Recommended Action:
-
Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation.[8]
-
If clumping is observed, assess if the product still dissolves completely and performs as expected in a small-scale pilot experiment.
-
If discoloration is present, it is a strong indicator of degradation, and it is recommended not to use the product. Contact the supplier for a replacement.
-
Issue 2: this compound is difficult to dissolve.
-
Possible Cause: CBP-501 is a peptide and its solubility can be influenced by its amino acid sequence and the pH of the solvent. Peptides with hydrophobic residues may not readily dissolve in aqueous solutions.[9][10]
-
Recommended Action:
-
Initial Attempt: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[11]
-
Acidic Conditions: If the peptide does not dissolve in water, try a dilute acidic solution, such as 0.1 M acetic acid.[11]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by a slow, dropwise addition to the aqueous buffer with constant stirring.[9][12]
-
Sonication: Brief sonication can help to break up aggregates and aid in dissolution.[9][13]
-
Issue 3: The reconstituted this compound solution appears cloudy or contains precipitates.
-
Possible Cause: The solubility limit of the peptide in the chosen solvent has been exceeded, or the peptide is aggregating.[11] This can also occur if a stock solution in an organic solvent is diluted too quickly into an aqueous buffer.[11]
-
Recommended Action:
-
Gentle Warming: Gently warming the solution to around 40°C may help to dissolve the precipitate.[13]
-
pH Adjustment: Check the pH of the solution. Adjusting the pH away from the peptide's isoelectric point can increase solubility.[10]
-
Re-dissolution: If precipitation is persistent, consider lyophilizing the solution and attempting to re-dissolve it in a different solvent system or at a lower concentration.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Up to 2 years[1] | Sealed container, protect from moisture and light.[1][2][3][4][5] |
| -20°C | Up to 1 year[1] | Sealed container, protect from moisture and light.[1][2][3][4][5] | |
| In Solvent | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[4][5][6] |
| 4°C | Up to 1 week | For immediate use. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes. This prevents moisture from condensing on the cold powder.[8]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of the appropriate sterile solvent (e.g., sterile water, buffer, or a solvent recommended for hydrophobic peptides) to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause peptide aggregation.[14] If necessary, brief sonication can be applied.
-
Visual Inspection: The final solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: If not for immediate use, aliquot the solution into single-use, tightly sealed vials and store at the recommended temperature (-80°C for long-term).
Mandatory Visualizations
Caption: Workflow for handling and reconstituting this compound.
Caption: Simplified signaling pathway of CBP-501 as a G2 checkpoint abrogator.
References
- 1. jpt.com [jpt.com]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. genscript.com [genscript.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. uk-peptides.com [uk-peptides.com]
Mitigating the side effects of CBP-501 acetate in combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBP-501 acetate (B1210297) in combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CBP-501?
A1: CBP-501 is a novel peptide that exhibits a dual mechanism of action. Primarily, it functions as a G2 checkpoint abrogator. It inhibits multiple serine/threonine kinases, including CHK1, MAPKAP-K2, and C-Tak1, which are responsible for phosphorylating CDC25C at Ser216.[1][2] This inhibition prevents the inactivation of the CDC2/cyclin B complex, leading to premature entry into mitosis and enhanced cytotoxicity in cancer cells with damaged DNA.[1] Additionally, CBP-501 binds to calmodulin, which contributes to its sensitizing effect with platinum-based agents like cisplatin (B142131) and bleomycin (B88199) by increasing intracellular drug accumulation.[3]
Q2: What is the most common side effect observed with CBP-501 administration in preclinical and clinical studies?
A2: The most significant and dose-limiting side effect of CBP-501 is a histamine-release syndrome (HRS).[4] This is an acute infusion-related reaction that can be effectively managed with prophylactic administration of antihistamines.[4][5]
Q3: Can CBP-501 be used as a monotherapy?
A3: While CBP-501 has been evaluated as a monotherapy, its primary therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging agents.[1] It is most effective when used in combination with therapies like cisplatin, carboplatin, and immune checkpoint inhibitors.[6]
Q4: Which cancer cell lines are sensitive to CBP-501 in combination with cisplatin?
A4: In vitro studies have demonstrated that CBP-501 enhances the cytotoxicity of cisplatin in various cancer cell lines, including HCT116 (colon cancer) and MIAPaCa2 (pancreatic cancer).[5]
Troubleshooting Guides
In Vitro Experiments
Issue: Higher than expected cell viability in cytotoxicity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal CBP-501 Concentration | Perform a dose-response experiment to determine the optimal concentration of CBP-501 for your specific cell line. A common starting range is 1-10 µM. | Identification of the IC50 for CBP-501 in combination with a fixed concentration of the partner drug (e.g., cisplatin). |
| Incorrect Timing of Drug Addition | Optimize the timing of drug administration. CBP-501 is often administered prior to or concurrently with the DNA-damaging agent. | Enhanced cytotoxic effect compared to sequential or delayed administration. |
| Cell Line Resistance | Verify the G1 checkpoint status of your cell line. Cells with an intact G1 checkpoint may be less dependent on the G2 checkpoint and therefore less sensitive to CBP-501. | Confirmation of cell line suitability for CBP-501 studies. |
| Reagent Instability | Prepare fresh solutions of CBP-501 acetate for each experiment. Avoid repeated freeze-thaw cycles. | Consistent and reproducible experimental results. |
Issue: Difficulty in observing G2/M arrest in cell cycle analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Staining Protocol | Ensure proper cell fixation (e.g., with 70% cold ethanol) and permeabilization to allow for stoichiometric DNA staining with propidium (B1200493) iodide (PI).[7][8][9] | Clear and distinct G0/G1, S, and G2/M peaks in the flow cytometry histogram. |
| RNA Contamination | Treat cells with RNase A during the PI staining process to eliminate fluorescence from double-stranded RNA.[9] | Reduced background fluorescence and improved resolution of DNA content peaks. |
| Timing of Analysis | Harvest cells at various time points after treatment (e.g., 24, 48, 72 hours) to capture the peak of G2/M arrest before cells undergo apoptosis or mitotic catastrophe. | Identification of the optimal time point for observing the desired cell cycle phenotype. |
In Vivo Experiments
Issue: Observation of adverse events in animal models, such as signs of distress or anaphylaxis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Histamine-Release Syndrome (HRS) | Administer a prophylactic dose of an H1-receptor antagonist, such as diphenhydramine (B27) (e.g., 10 mg/kg intraperitoneally in mice), 15-30 minutes prior to CBP-501 injection.[5][6] | Attenuation or prevention of HRS symptoms, such as piloerection, lethargy, and respiratory distress. |
| Cisplatin-Induced Toxicity | Monitor animals for signs of cisplatin-related toxicity, such as weight loss and changes in renal function. Adjust cisplatin dosage if necessary. | Reduced morbidity and mortality unrelated to the anti-tumor effects of the combination therapy. |
| Vehicle-Related Toxicity | Ensure the vehicle used to dissolve this compound and other agents is well-tolerated by the animal model. | Minimal adverse effects in the vehicle control group. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound in combination with a fixed, clinically relevant concentration of cisplatin. Include appropriate controls (untreated cells, vehicle control, cisplatin alone, CBP-501 alone).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with CBP-501 and cisplatin at the desired concentrations and for the appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend approximately 1x10^6 cells in cold PBS and fix by adding cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7][8]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1x10^6 HCT116 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle, CBP-501 alone, cisplatin alone, CBP-501 + cisplatin).
-
Prophylaxis: Administer diphenhydramine (10 mg/kg, i.p.) 15-30 minutes before CBP-501 injection.[5][6]
-
Drug Administration: Administer CBP-501 (e.g., 6 mg/kg, i.v.) and cisplatin (e.g., 4 mg/kg, i.v.) according to the planned schedule (e.g., on days 1 and 8).[6]
-
Monitoring: Monitor tumor growth by caliper measurements and animal well-being (body weight, clinical signs) regularly.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint or if excessive toxicity is observed.
-
Data Analysis: Analyze tumor growth inhibition and any observed toxicities.
Visualizations
Caption: G2 Checkpoint Abrogation by CBP-501.
Caption: Calmodulin Inhibition by CBP-501.
Caption: In Vitro and In Vivo Experimental Workflow.
References
- 1. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic index of CBP-501 acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of CBP-501 acetate (B1210297) in preclinical research. Our goal is to help you design and execute experiments that can lead to strategies for enhancing its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CBP-501?
A1: CBP-501 is a novel calmodulin-modulating peptide with a multi-modal anti-tumor mechanism of action.[1] Its key mechanisms include:
-
G2 Checkpoint Abrogation: CBP-501 inhibits multiple serine/threonine kinases, such as MAPKAP-K2, C-Tak1, CHK1, and CHK2, which are responsible for phosphorylating and inactivating the Cdc25C phosphatase.[2][3] By preventing this inactivation, CBP-501 allows cancer cells with damaged DNA to bypass the G2 checkpoint, leading to mitotic catastrophe and apoptosis.[4][5]
-
Calmodulin (CaM) Binding: CBP-501 binds directly to calmodulin, which is believed to contribute to its sensitizing effect on cancer cells to certain chemotherapeutic agents like cisplatin (B142131) and bleomycin (B88199).[2][6]
-
Enhanced Platinum Influx: Co-administration of CBP-501 with cisplatin has been shown to increase the intracellular concentration of platinum in tumor cells, leading to greater DNA damage.[2][7]
-
Immunomodulation: In combination with platinum agents, CBP-501 can induce immunogenic cell death (ICD), leading to an increase in tumor-infiltrating CD8+ T cells and a decrease in M2 macrophages.[8] This can enhance the efficacy of immune checkpoint inhibitors.[8]
Q2: What is the main dose-limiting toxicity observed with CBP-501 in clinical trials?
A2: The primary dose-limiting toxicity (DLT) observed in Phase I clinical trials of CBP-501 in combination with cisplatin was a histamine-release syndrome (HRS).[9] This syndrome typically occurs within 10 to 60 minutes of initiating the infusion.[9]
Q3: How can the histamine-release syndrome (HRS) be managed in a preclinical research setting?
A3: In clinical trials, HRS was effectively managed with a prophylactic regimen consisting of dexamethasone, diphenhydramine, ranitidine, and loratadine.[9] For preclinical in vivo studies, it is advisable to pre-treat animals with antihistamines to mitigate potential HRS-like reactions. For in vitro experiments, HRS is not a direct concern as it is a systemic physiological response.
Q4: What is the rationale for combining CBP-501 with platinum-based chemotherapy?
A4: The combination of CBP-501 with platinum-based drugs like cisplatin is based on a synergistic effect. CBP-501 enhances the cytotoxicity of cisplatin by increasing its uptake into cancer cells and by preventing the cells from arresting in the G2 phase to repair the platinum-induced DNA damage.[2][7] This leads to a more potent anti-tumor effect than either agent alone.
Q5: Are there any known biomarkers that may predict sensitivity to CBP-501?
A5: A randomized Phase 2 clinical study in non-small cell lung cancer patients suggested that individuals with a normal white blood cell (WBC) count before treatment may respond better to CBP-501 in combination with cisplatin and pemetrexed.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro cytotoxicity assays.
-
Possible Cause 1: Peptide Aggregation. Peptides can be prone to aggregation, which can affect their bioactivity and lead to variable results.
-
Troubleshooting Tip: Ensure proper solubilization of the CBP-501 acetate. It is recommended to dissolve the peptide in a small amount of sterile, high-purity water or a suitable buffer before further dilution in cell culture medium. Visually inspect the solution for any precipitates. If aggregation is suspected, centrifugation of the stock solution before use may help remove aggregates.[10]
-
-
Possible Cause 2: Peptide Instability. Peptides can be susceptible to degradation in solution.
-
Possible Cause 3: Variability in Cell Culture Conditions.
-
Troubleshooting Tip: Maintain consistent cell passage numbers, seeding densities, and incubation times. Ensure that the pH and other conditions of the cell culture medium are stable throughout the experiment.
-
Problem 2: Low potentiation of cisplatin cytotoxicity observed.
-
Possible Cause 1: Suboptimal Dosing Schedule. The timing of CBP-501 and cisplatin administration can be critical for observing a synergistic effect.
-
Troubleshooting Tip: In preclinical studies, co-administration of CBP-501 and cisplatin has been shown to be effective.[7] Experiment with different incubation times and sequences of drug addition. For example, pre-incubating cells with CBP-501 for a short period before adding cisplatin might enhance platinum influx.
-
-
Possible Cause 2: Cell Line-Specific Resistance. Not all cell lines may be equally sensitive to the effects of CBP-501.
-
Troubleshooting Tip: The potentiation of cisplatin's effect by CBP-501 has been observed to be cell-line dependent.[7] It is advisable to test a panel of cell lines to identify those most responsive to the combination.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition by CBP-501
| Kinase Target | IC50 (μM) |
| MAPKAP-K2 | 0.9 |
| C-Tak1 | 1.4 |
| CHK1 | 3.4 |
| CHK2 | 6.5 |
Data derived from in vitro phosphorylation inhibition analysis with recombinant kinases.
Table 2: Phase I Clinical Trial Dose Escalation and Maximum Tolerated Dose (MTD)
| Study Arm | Agent(s) | Starting Dose | MTD | Dose-Limiting Toxicity |
| Monotherapy | CBP-501 | 0.9 mg/m² | Not reached at highest dose | Transient G3 rise of troponin (1 patient) |
| Combination | CBP-501 + Cisplatin | 3.6 mg/m² CBP-501, 50 mg/m² Cisplatin | 25 mg/m² CBP-501, 75 mg/m² Cisplatin | Grade 3 Histamine-Release Syndrome |
Data from a Phase I dose-escalation study in patients with advanced solid tumors.[9]
Experimental Protocols
1. G2 Checkpoint Abrogation Assay (Flow Cytometry)
This protocol is a generalized method based on the principles described for CBP-501's mechanism of action.
-
Objective: To determine the ability of CBP-501 to override a DNA damage-induced G2 cell cycle arrest.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
DNA damaging agent (e.g., cisplatin, doxorubicin)
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent at a concentration known to induce G2 arrest for a predetermined time (e.g., 24 hours).
-
Add CBP-501 at various concentrations to the media of the DNA damage-treated cells and incubate for an additional period (e.g., 12-24 hours). Include appropriate controls (untreated, DNA damage alone, CBP-501 alone).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in the co-treated samples compared to the DNA damage alone samples indicates G2 checkpoint abrogation.
-
2. Platinum Influx Assay (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
This protocol is a generalized method based on studies investigating the effect of CBP-501 on platinum accumulation.
-
Objective: To quantify the effect of CBP-501 on the intracellular accumulation of platinum.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cisplatin
-
This compound
-
PBS
-
Nitric acid (trace metal grade)
-
ICP-MS instrument
-
-
Procedure:
-
Seed a known number of cells in culture dishes and allow them to adhere overnight.
-
Treat the cells with cisplatin alone or in combination with CBP-501 for a defined period (e.g., 1-4 hours).
-
Aspirate the media and wash the cells multiple times with ice-cold PBS to remove extracellular platinum.
-
Harvest the cells and count them to normalize the platinum content per cell.
-
Lyse the cells and digest the lysate with concentrated nitric acid.
-
Dilute the digested samples with deionized water to a suitable volume for ICP-MS analysis.
-
Quantify the platinum content in the samples using an ICP-MS instrument calibrated with platinum standards. An increase in platinum concentration in the co-treated samples compared to the cisplatin alone samples indicates enhanced platinum influx.
-
Visualizations
Caption: G2 Checkpoint Abrogation by CBP-501.
Caption: Preclinical Experimental Workflow for CBP-501.
References
- 1. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
G2 Checkpoint Inhibition in Lung Cancer: A Comparative Analysis of CBP-501 Acetate and Other Key Inhibitors
For Immediate Release
This guide provides a detailed comparison of CBP-501 acetate (B1210297) against other G2 checkpoint inhibitors, with a specific focus on their application in lung cancer research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective performance analysis, supported by detailed experimental methodologies and visual representations of key biological pathways.
Introduction to G2 Checkpoint Inhibition in Cancer Therapy
The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells with damaged DNA do not proceed into mitosis.[1] In many cancer cells, the G1 checkpoint is defective, rendering them highly dependent on the G2 checkpoint for DNA repair and survival.[2] This dependency presents a therapeutic window, where abrogation of the G2 checkpoint can selectively induce mitotic catastrophe and cell death in cancer cells, particularly in combination with DNA-damaging agents. Several proteins are key to this checkpoint, including the sensor kinases ATM and ATR, which activate the downstream kinases Chk1 and Chk2. These, in turn, inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B/Cdk1 complex that is essential for mitotic entry.[1][3] Another critical regulator is the Wee1 kinase, which directly inhibits Cdk1.[1]
This guide will focus on CBP-501 acetate and compare it with other prominent G2 checkpoint inhibitors that have been investigated in lung cancer, primarily Chk1 and Wee1 inhibitors.
Comparative Analysis of G2 Checkpoint Inhibitors
This compound
CBP-501 is a unique peptide-based drug candidate with a dual mechanism of action. It functions as a G2 checkpoint-directed agent and as an enhancer of platinum-based chemotherapy uptake in cancer cells. Preclinical studies have demonstrated its synergistic activity with cisplatin (B142131) in lung cancer cell lines.[4] Furthermore, CBP-501 has been shown to promote immunogenic cell death (ICD), leading to an increase in tumor-infiltrating CD8+ T cells and enhancing the efficacy of immune checkpoint inhibitors.[5]
Other G2 Checkpoint Inhibitors
Other notable G2 checkpoint inhibitors investigated in lung cancer primarily target the kinases Chk1 and Wee1.
-
Chk1 Inhibitors (e.g., Prexasertib/LY2606368): Chk1 is a crucial kinase in the DNA damage response. Its inhibition prevents cell cycle arrest and DNA repair, leading to mitotic catastrophe. Preclinical studies in small-cell lung cancer (SCLC) have shown that Chk1 inhibition exhibits potent single-agent activity and augments the effects of cisplatin and PARP inhibitors.[6]
-
Wee1 Inhibitors (e.g., Adavosertib/AZD1775/MK-1775): Wee1 kinase is a key negative regulator of Cdk1. Its inhibition leads to premature mitotic entry and subsequent cell death, particularly in p53-deficient tumors.[7] Wee1 inhibitors have shown promise in preclinical and clinical studies in non-small cell lung cancer (NSCLC), often in combination with chemotherapy.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other G2 checkpoint inhibitors in lung cancer.
Table 1: Preclinical Efficacy of G2 Checkpoint Inhibitors in Lung Cancer Models
| Inhibitor | Target | Cancer Model | Combination Agent | Key Findings | Reference |
| CBP-501 | G2 Checkpoint/Calmodulin | NSCLC cell lines | Cisplatin | Synergistic enhancement of cytotoxicity. | [4] |
| Prexasertib (LY2606368) | Chk1 | SCLC cell lines | - | 4.21-fold higher CHK1 expression in SCLC tumors vs. normal lung. Strong single-agent efficacy. | [6] |
| Prexasertib (LY2606368) | Chk1 | SCLC xenograft | Cisplatin, Olaparib | Augmented anti-tumor effects. | [6] |
| Adavosertib (AZD1775/MK-1775) | Wee1 | A427 NSCLC xenograft | - | Tumor regression to ~50% of initial volume. | [8] |
| Adavosertib (AZD1775/MK-1775) | Wee1 | p53-defective NSCLC cells | Radiation | Preferential radiosensitization of p53-defective cells. | [7] |
| Adavosertib (AZD1775/MK-1775) | Wee1 | NSCLC cell lines | Gemcitabine, Pemetrexed | Significant decrease in cell survival and IC50 values. | [9] |
Table 2: Clinical Trial Data for G2 Checkpoint Inhibitors in Lung Cancer
| Inhibitor | Phase | Cancer Type | Combination Therapy | Key Efficacy Results | Reference |
| CBP-501 | II | Non-Squamous NSCLC | Pemetrexed + Cisplatin | Randomized trial initiated. | [4] |
| Adavosertib (AZD1775) | II | Stage IV Squamous Cell NSCLC | Carboplatin + Paclitaxel | Disease Control Rate: 90% (30% PR, 50% SD). | [5] |
| Adavosertib (AZD1775) | II | Squamous Cell Lung Cancer | Carboplatin + Paclitaxel | Median PFS: 4.8 months; Median OS: 7.3 months; DCR: 60.9%. | [4] |
| Rabusertib (CHK1 inhibitor) | II | Advanced/Metastatic NSCLC | Pemetrexed | 5/55 patients achieved PR, 20 had SD. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: G2/M DNA Damage Checkpoint Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Preclinical Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of G2 checkpoint inhibitors on lung cancer cells.
-
Cell Seeding: Seed lung cancer cells (e.g., A549, H460) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.[11][12]
-
Treatment: Treat the cells with various concentrations of the G2 checkpoint inhibitor (e.g., CBP-501, adavosertib, prexasertib) alone or in combination with a chemotherapeutic agent (e.g., cisplatin). Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Xenograft Mouse Model for In Vivo Efficacy
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of G2 checkpoint inhibitors in a xenograft mouse model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID mice).[13][14]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human lung cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.[14][15]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, G2 inhibitor alone, chemotherapy alone, combination therapy). Administer treatments according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Assessment: Monitor animal body weight and overall health throughout the study as a measure of treatment-related toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a promising G2 checkpoint-directed agent with a multifaceted mechanism of action that includes enhancing platinum-based chemotherapy and stimulating an anti-tumor immune response. In comparison, Chk1 and Wee1 inhibitors have also demonstrated significant preclinical and clinical activity in lung cancer, particularly in combination with DNA-damaging agents. The choice of inhibitor and combination strategy may depend on the specific molecular characteristics of the tumor, such as p53 status. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and optimal clinical positioning of these different G2 checkpoint inhibitors in the treatment of lung cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies in this evolving field.
References
- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 2. SCLC: combining WEE1 inhibition with PD-L1 blockade [dailyreporter.esmo.org]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-1775, a Novel Wee1 Kinase Inhibitor, Radiosensitizes p53-defective Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell viability analysis [bio-protocol.org]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LLC cells tumor xenograft model [protocols.io]
A Comparative Guide to CBP-501 Acetate and Other Calmodulin Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of CBP-501 acetate (B1210297) with other notable calmodulin (CaM) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the modulation of calmodulin-mediated signaling pathways. This document presents a summary of their mechanisms of action, comparative performance data, and detailed experimental protocols.
Introduction to Calmodulin and its Inhibition
Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular processes by acting as a primary sensor of Ca²⁺ signals.[1] Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins, including kinases, phosphatases, and ion channels.[2] This places calmodulin at the heart of critical signaling pathways that govern inflammation, metabolism, apoptosis, and muscle contraction.[1] The modulation of these pathways through calmodulin inhibition presents a promising therapeutic strategy for various diseases, including cancer.
CBP-501 acetate is a novel, cell-permeable peptide that acts as a calmodulin-modulating agent.[3] Its anti-tumor effects are attributed to a multi-modal mechanism that includes the inhibition of calmodulin.[3] This guide compares this compound with other well-characterized small molecule calmodulin inhibitors, such as the naphthalenesulfonamide derivative W-7, the imidazole-based compound calmidazolium, and the phenothiazine (B1677639) trifluoperazine.
Comparative Performance of Calmodulin Inhibitors
The efficacy of calmodulin inhibitors can be assessed through various metrics, including their binding affinity to calmodulin (dissociation constant, Kd) and their ability to inhibit calmodulin-dependent enzymes (half-maximal inhibitory concentration, IC50). The following table summarizes available quantitative data for CBP-501 and other prominent calmodulin inhibitors. It is important to note that the experimental conditions under which these values were obtained may vary, making direct comparisons challenging.
| Inhibitor | Target | Assay Method | Key Parameter | Value | Reference |
| CBP-501 | Calmodulin | Surface Plasmon Resonance | Kd | 4.62 x 10⁻⁸ M (46.2 nM) | [4] |
| W-7 | CaM-dependent Phosphodiesterase | Enzyme Inhibition Assay | IC50 | 28 µM | |
| Myosin Light Chain Kinase | Enzyme Inhibition Assay | IC50 | 51 µM | ||
| Calmodulin | Binding Assay | Ki | 11 µM | [5] | |
| Calmidazolium | CaM-dependent Phosphodiesterase | Enzyme Inhibition Assay | IC50 | 0.15 µM | |
| Ca²⁺-transporting ATPase | Enzyme Inhibition Assay | IC50 | 0.35 µM | ||
| Calmodulin | Binding Assay | Kd | 3 nM | [1] | |
| Trifluoperazine | Calmodulin | Binding Assay | Kd | 1-5 µM | [6] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Ki (inhibition constant) is another measure of inhibitor potency.
Mechanism of Action and Signaling Pathways
Calmodulin inhibitors exert their effects by binding to calmodulin and preventing it from activating its downstream targets. This interference can disrupt multiple signaling cascades.
CBP-501's interaction with calmodulin has been shown to enhance the cytotoxicity of platinum-based chemotherapeutic agents by increasing their intracellular accumulation.[4][7] Beyond its direct calmodulin inhibition, CBP-501 also targets several serine/threonine kinases involved in cell cycle regulation, such as MAPKAP-K2, C-Tak1, CHK1, and CHK2.[8] This broader activity profile contributes to its potent anti-cancer effects.
The diagram below illustrates a simplified calmodulin signaling pathway and the points of inhibition by various antagonists.
Caption: Calmodulin signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of calmodulin inhibitors. Below are outlines for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
This protocol describes the determination of the binding affinity of a peptide inhibitor (e.g., CBP-501) to calmodulin using SPR.
Caption: Experimental workflow for SPR-based binding affinity determination.
Methodology:
-
Immobilization of Calmodulin: Recombinant human calmodulin is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of the calmodulin inhibitor (e.g., this compound) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The inhibitor solutions are injected over the calmodulin-coated sensor surface. The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software (e.g., Biacore Evaluation Software). The data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9][10]
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay measures the ability of an inhibitor to block the calmodulin-dependent activation of phosphodiesterase 1 (PDE1), a key enzyme in cyclic nucleotide signaling.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, calmodulin, PDE1, and the inhibitor at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (e.g., cAMP or cGMP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Detection: The reaction is terminated, and the amount of product formed (e.g., AMP or GMP) is quantified. This can be done using various methods, including colorimetric or fluorescent assays.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent calmodulin-modulating agent with a high binding affinity for calmodulin. While direct comparative studies with other calmodulin inhibitors under identical conditions are limited, the available data suggest that CBP-501 is a high-affinity binder. Its multi-modal mechanism of action, which extends beyond calmodulin inhibition to include the targeting of key cell cycle kinases, distinguishes it from traditional small molecule calmodulin antagonists. This comprehensive profile makes CBP-501 a compelling candidate for further investigation in cancer therapy and other diseases where calmodulin-mediated signaling is dysregulated. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. [PDF] Protein-peptide Interaction by Surface Plasmon Resonance | Semantic Scholar [semanticscholar.org]
- 3. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 4. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Enhancing Cisplatin Efficacy in Resistant Cancers: A Comparative Analysis of CBP-501 Acetate
For Immediate Release
In the landscape of oncology, the development of resistance to platinum-based chemotherapies, particularly cisplatin (B142131), remains a critical challenge. Researchers are actively exploring novel therapeutic agents that can resensitize resistant tumors to these cornerstone treatments. One such promising candidate is CBP-501 acetate (B1210297), a synthetic peptide with a dual mechanism of action. This guide provides a comprehensive comparison of the efficacy of CBP-501 in cisplatin-resistant cancer cell lines, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Mechanism of Action: A Two-Pronged Attack on Cisplatin Resistance
CBP-501 exhibits a unique dual mechanism of action that synergistically enhances the cytotoxic effects of cisplatin, particularly in resistant cancer cells.
-
G2 Checkpoint Abrogation: Initially identified as a G2 checkpoint-directed agent, CBP-501 disrupts the cell cycle's damage control system. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2 checkpoint to repair DNA damage before proceeding to mitosis. By abrogating the G2 checkpoint, CBP-501 forces cancer cells with cisplatin-induced DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[1]
-
Calmodulin (CaM) Inhibition and Increased Platinum Accumulation: Further research has revealed that CBP-501 binds to calmodulin (CaM), a key calcium-binding protein involved in various cellular processes, including drug efflux.[1] By inhibiting CaM, CBP-501 is believed to increase the intracellular concentration of platinum in cancer cells.[1][2][3] This enhanced accumulation leads to a greater number of platinum-DNA adducts, amplifying the cytotoxic effect of cisplatin.[1]
Efficacy of CBP-501 in Cisplatin-Resistant Cell Lines: A Quantitative Comparison
The true measure of a resistance-modifying agent lies in its ability to restore sensitivity to a given therapeutic. The following tables summarize the in vitro efficacy of CBP-501 in combination with cisplatin in cisplatin-sensitive and -resistant ovarian cancer cell lines, a common model for studying platinum resistance.
| Cell Line | Description | Cisplatin IC50 (µM) | Reference |
| A2780 | Cisplatin-Sensitive Human Ovarian Cancer | ~1.0 - 6.84 | [4] |
| A2780/CP70 (A2780cis) | Cisplatin-Resistant Human Ovarian Cancer | ~10.58 - 44.07 | [4][5] |
Table 1: Baseline Cisplatin Sensitivity in Ovarian Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of cisplatin is significantly higher in the resistant A2780/CP70 (also known as A2780cis) cell line compared to its sensitive parental line, A2780.
Comparison with Alternatives: PARP Inhibitors
A significant class of drugs being explored for cisplatin-resistant cancers, particularly those with BRCA mutations, are Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents exploit deficiencies in DNA repair pathways, leading to synthetic lethality in cancer cells.
| Drug | Cell Line | Cisplatin Resistance Status | IC50 (µM) | Reference |
| Olaparib (B1684210) | A2780 | Sensitive | 6.00±0.35 | [6] |
| Olaparib | OVCAR-3 | Sensitive | 12.21±0.10 | [6] |
| Rucaparib | PEO1 | Sensitive (BRCA2 mutant) | Not specified | [7] |
| Niraparib | A2780 | Sensitive | Not specified | [7] |
Table 2: Efficacy of PARP Inhibitors in Ovarian Cancer Cell Lines. The IC50 values for various PARP inhibitors in cisplatin-sensitive ovarian cancer cell lines are presented. Notably, cisplatin resistance does not always correlate with resistance to PARP inhibitors.[7]
Comparison of Mechanisms:
-
CBP-501: Primarily enhances the efficacy of cisplatin by increasing its intracellular concentration and preventing DNA damage repair through G2 checkpoint abrogation. It acts as a sensitizing agent.
-
PARP Inhibitors: Induce synthetic lethality in cells with deficient homologous recombination repair (a common feature in some cisplatin-resistant cancers), acting as a standalone therapy or in combination.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of CBP-501 and cisplatin.
-
Cell Seeding: Plate cancer cells (e.g., A2780 and A2780/CP70) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of CBP-501 acetate, cisplatin, or a combination of both for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Intracellular Platinum Accumulation Assay
This protocol outlines the measurement of intracellular platinum levels.
-
Cell Treatment: Treat cultured cancer cells with cisplatin with or without CBP-501 for a defined period (e.g., 3 hours).
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS to remove extracellular platinum, and lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Prepare the cell lysates for analysis by methods such as acid digestion.
-
Platinum Quantification: Measure the platinum concentration in the lysates using Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Normalization: Normalize the platinum concentration to the total protein content of the cell lysate.
Visualizing the Mechanisms of Action
Experimental Workflow for Evaluating CBP-501 Efficacy
Caption: Workflow for assessing CBP-501 efficacy.
Signaling Pathway of CBP-501's Dual Action
Caption: Dual mechanism of CBP-501 action.
Conclusion
This compound demonstrates significant potential as a chemosensitizing agent in cisplatin-resistant cancers. Its dual mechanism of action, involving both the abrogation of the G2 checkpoint and the inhibition of calmodulin to increase intracellular platinum accumulation, offers a robust strategy to overcome key resistance pathways. While direct comparative data with emerging therapies like PARP inhibitors is still developing, the preclinical evidence strongly supports the continued investigation of CBP-501 in combination with platinum-based chemotherapy for the treatment of resistant tumors. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing cancer therapy.
References
- 1. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of CBP-501 acetate with TAT-S216A peptide.
A comprehensive analysis for researchers and drug development professionals.
In the landscape of cancer therapeutics, the abrogation of the G2 checkpoint has emerged as a promising strategy to enhance the efficacy of DNA-damaging agents. This guide provides a detailed head-to-head comparison of two peptides central to this approach: CBP-501 acetate (B1210297) and its precursor, the TAT-S216A peptide. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the key characteristics and performance differences between these two molecules.
Executive Summary
CBP-501 acetate is a synthetic peptide that has demonstrated significant potential in clinical trials as a G2 checkpoint abrogator and a sensitizer (B1316253) to platinum-based chemotherapy.[1] It was developed through a cell cycle phenotype-based optimization of the TAT-S216A peptide.[2] Experimental data reveals that CBP-501 is substantially more potent than TAT-S216A in G2 checkpoint abrogation and kinase inhibition.[2] Furthermore, CBP-501 possesses a distinct mechanism of action involving high-affinity binding to calmodulin, which contributes to its ability to enhance the cytotoxicity of agents like cisplatin (B142131).[3] While TAT-S216A laid the groundwork for G2 checkpoint inhibition, CBP-501 represents a significant advancement with superior potency and a multifaceted mechanism of action.
Peptide Characteristics
| Feature | This compound | TAT-S216A Peptide |
| Sequence | d({4-Bz-Phe}-Ser-Trp-Ser-{pentafluoro-Phe}-{Cha}-Arg-Arg-Arg-Gln-Arg-Arg)[4] | YGRKKRRQRRR-LYG-SGLYRS(A)PSMPENLNRPR[5] |
| Description | A cell-permeable, calmodulin-binding peptide optimized for G2 checkpoint abrogation.[4] | A G2 checkpoint-abrogating peptide derived from a fusion of the HIV-1 TAT protein transduction domain and a sequence from human Cdc25C.[2][6] |
| Key Moieties | Contains unnatural amino acids (d-benzoylphenylalanyl, d-pentafluorophenylalanyl, d-cyclohexylalanyl) to enhance stability and activity.[5] | Comprises standard L-amino acids. |
Performance Data: A Quantitative Comparison
The superior potency of CBP-501 over TAT-S216A is evident in key in vitro assays.
Table 2.1: G2 Checkpoint Abrogation in Jurkat Cells
| Peptide | ED50 (μM)[5] |
| CBP-501 | 0.05 |
| TAT-S216A | >10 |
| ED50: The effective dose at which the compound decreases the G2 accumulation in bleomycin-treated Jurkat cells by 50%. |
Table 2.2: In Vitro Kinase Inhibition
| Kinase Target | CBP-501 IC50 (μM)[4] | TAT-S216A IC50 (μM)[5] |
| MAPKAP-K2 | 0.9 | >100 |
| C-Tak1 | 1.4 | >100 |
| Chk1 | 3.4 | >100 |
| Chk2 | 6.5 | Not Reported |
| IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |
Table 2.3: Calmodulin Binding Affinity
| Peptide | Binding Target | Kd (mol/L)[3] |
| CBP-501 | Calmodulin (CaM) | 4.62 x 10-8 |
| TAT-S216A | Calmodulin (CaM) | Not Reported |
| Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. |
Mechanism of Action
G2 Checkpoint Abrogation
Both CBP-501 and TAT-S216A were designed to abrogate the G2 checkpoint, a critical cellular process that prevents cells with damaged DNA from entering mitosis.[2][6] They function by inhibiting kinases that phosphorylate and inactivate Cdc25C, a phosphatase essential for entry into mitosis. By inhibiting these kinases, the peptides allow Cdc25C to remain active, pushing cancer cells with damaged DNA prematurely into mitosis, leading to mitotic catastrophe and cell death.
Calmodulin Binding: A Key Differentiator for CBP-501
A significant distinction of CBP-501 is its high-affinity binding to calmodulin (CaM).[3] This interaction contributes to the potentiation of cisplatin's cytotoxic effects by increasing intracellular platinum concentrations.[3] This CaM-binding activity provides CBP-501 with a multi-modal mechanism of action that extends beyond simple G2 checkpoint abrogation. The calmodulin binding capabilities of the original TAT-S216A peptide have not been reported.
Experimental Protocols
G2 Checkpoint Abrogation Assay
This assay quantifies the ability of a compound to override a DNA damage-induced G2 cell cycle arrest.
-
Cell Line: Jurkat (human T lymphocyte) cells.
-
Procedure:
-
Cells are treated with a DNA-damaging agent, such as bleomycin (B88199), to induce G2 arrest.
-
Concurrently, cells are treated with various concentrations of the test peptide (CBP-501 or TAT-S216A).
-
After a 24-hour incubation, cells are harvested, fixed, and stained with a DNA intercalating dye (e.g., propidium (B1200493) iodide).
-
The cell cycle distribution is analyzed by flow cytometry.
-
-
Endpoint: The percentage of cells in the G2/M phase is quantified. The ED50 is calculated as the concentration of the peptide that reduces the percentage of G2-arrested cells by 50%.[5]
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Components: Recombinant kinase (e.g., MAPKAP-K2, C-Tak1, Chk1), a suitable substrate, and ATP.
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor peptide are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using radioisotope labeling (32P-ATP) and autoradiography, or through antibody-based detection methods (e.g., ELISA).
-
-
Endpoint: The IC50 value is determined as the concentration of the peptide that inhibits 50% of the kinase activity.[5]
Calmodulin Binding Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is used to measure the binding affinity between two molecules in real-time.
-
Instrumentation: SPR biosensor (e.g., Biacore).
-
Procedure:
-
Calmodulin is immobilized on the surface of a sensor chip.
-
A solution containing CBP-501 at various concentrations is flowed over the sensor surface.
-
The binding of CBP-501 to calmodulin is detected as a change in the refractive index at the surface, measured in resonance units (RU).
-
The association and dissociation rates are monitored.
-
-
Endpoint: The dissociation constant (Kd) is calculated from the kinetic data to determine the binding affinity.[3]
Cytotoxicity Potentiation Assay (Colony Formation Assay)
This assay assesses the ability of a compound to enhance the cell-killing effect of a cytotoxic agent.
-
Cell Lines: Cancer cell lines such as MIAPaCa2 (pancreatic) or HCT116 (colon).[7]
-
Procedure:
-
A low density of cells is seeded in culture plates.
-
Cells are treated with a cytotoxic agent (e.g., cisplatin) alone or in combination with the test peptide.
-
The cells are incubated for a period sufficient for colony formation (typically 7-14 days).
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
-
Endpoint: The number of colonies in the combination treatment group is compared to the groups treated with each agent alone to determine if there is a synergistic or additive effect on cytotoxicity.
Conclusion
The head-to-head comparison of this compound and TAT-S216A peptide clearly demonstrates the successful optimization of the latter to yield a significantly more potent and multi-faceted therapeutic candidate. CBP-501 exhibits over 100-fold greater potency in G2 checkpoint abrogation and kinase inhibition.[2] Its unique calmodulin-binding activity provides an additional mechanism for enhancing the efficacy of conventional chemotherapies.[3] While TAT-S216A was a critical step in validating the therapeutic concept of G2 checkpoint inhibition, CBP-501 represents a more advanced and clinically promising agent. For researchers in oncology and drug development, CBP-501 stands out as a superior molecule for further investigation and clinical application in cancer therapy.
References
- 1. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. G2 checkpoint abrogators as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Evaluating the benefits of CBP-501 acetate over traditional chemotherapy
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of CBP-501 acetate (B1210297), a novel peptide-based therapeutic, in comparison to traditional chemotherapy agents. By examining its unique mechanism of action and reviewing supporting experimental data from preclinical and clinical studies, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of CBP-501's potential advantages in cancer therapy.
Redefining the Therapeutic Approach
CBP-501 is a novel calmodulin-modulating peptide with a multi-faceted anti-tumor mechanism of action.[1] Unlike traditional chemotherapies that primarily target rapidly dividing cells, CBP-501 exhibits a more targeted approach by modulating key cellular processes involved in cell cycle control and stress response. This targeted action suggests the potential for enhanced efficacy and a more favorable safety profile.
Mechanism of Action: A Two-Pronged Attack
CBP-501's primary mechanisms of action are G2 checkpoint abrogation and calmodulin (CaM) modulation, which work synergistically to enhance the cytotoxicity of DNA-damaging agents like cisplatin (B142131).
G2 Checkpoint Abrogation
In response to DNA damage, cancer cells often arrest in the G2 phase of the cell cycle to allow for DNA repair, a key mechanism of resistance to chemotherapy. CBP-501 abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[2][3][4] This is achieved through the inhibition of multiple kinases that phosphorylate Serine 216 on CDC25C, a key phosphatase that activates the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex to initiate mitosis.[2][4] The kinases targeted by CBP-501 include MAPKAP-K2, C-Tak1, and CHK1.[2][3][4]
Calmodulin (CaM) Modulation
CBP-501 binds to calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including cell proliferation and survival.[1][5] This interaction is believed to contribute to CBP-501's anti-cancer effects by increasing the influx of platinum-based drugs like cisplatin into tumor cells.[1][5] This enhanced intracellular concentration of cisplatin leads to increased DNA adduct formation and subsequent cell death.[5]
Performance Data: A Comparative Overview
Clinical trials have demonstrated the potential of CBP-501 in combination with traditional chemotherapy in various cancer types. The following tables summarize key quantitative data from these studies, comparing the performance of CBP-501 combination therapies with traditional chemotherapy regimens. It is important to note that the data presented is from separate clinical trials and not from direct head-to-head comparisons, which may have differing patient populations and study designs.
Table 1: Malignant Pleural Mesothelioma
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| CBP-501 + Cisplatin + Pemetrexed | Achieved 4-month PFS rate (primary endpoint) | - | - |
| Pemetrexed + Cisplatin | 12.1 months[2] | 5.7 months[2] | 41.3%[2] |
| Cisplatin alone | 9.3 months[2] | 3.9 months[2] | 16.7%[2] |
Table 2: Advanced Pancreatic Adenocarcinoma (≥3rd-line treatment)
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | 3-Month Progression-Free Survival Rate (3MPFS) | Objective Response Rate (ORR) |
| CBP-501 (25 mg/m²) + Cisplatin + Nivolumab | 6.3 months[6] | 2.4 months[6] | 44.4%[6] | 22.2%[6] |
| Cisplatin + Nivolumab | 4.9 months[6] | 1.5 months[6] | 33.3%[6] | 0%[6] |
| Gemcitabine + nab-Paclitaxel (1st-line) | 8.5 months[1] | 5.5 months[1] | - | 23%[1] |
| Gemcitabine alone (1st-line) | 6.7 months[1] | 3.7 months[1] | - | 7%[1] |
Table 3: Advanced Ovarian Cancer
| Treatment Regimen | Median Overall Survival (OS) | Overall Survival Rate |
| CBP-501 + Cisplatin | Promising activity observed in platinum-resistant patients[7] | - |
| High-Dose Cisplatin + Cyclophosphamide | - | 32.4%[8] |
| Low-Dose Cisplatin + Cyclophosphamide | - | 26.6%[8] |
Experimental Protocols
The following sections detail the general methodologies for key experiments cited in the evaluation of CBP-501 and traditional chemotherapy.
CBP-501 Experimental Protocols
G2 Checkpoint Abrogation Assay (Cell Cycle Phenotype-Based Screening):
This assay was instrumental in the discovery and optimization of CBP-501.[2][4]
-
Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions. Cells are treated with a DNA-damaging agent (e.g., bleomycin (B88199) or cisplatin) to induce G2 arrest. Concurrently, cells are treated with varying concentrations of the test compound (e.g., CBP-501). A separate set of cells is treated with a microtubule-disrupting agent (e.g., nocodazole) to induce M phase arrest, serving as a control.
-
Cell Cycle Analysis: After a defined incubation period, cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating fluorescent dye (e.g., propidium (B1200493) iodide). The DNA content of individual cells is then analyzed by flow cytometry.
-
Data Interpretation: A successful G2 checkpoint abrogator will reduce the percentage of cells accumulating in the G2 phase after DNA damage, without significantly affecting the M phase accumulation induced by the microtubule-disrupting agent.[2][4]
In Vitro Kinase Assay for CDC25C Phosphorylation:
This assay determines the inhibitory effect of CBP-501 on kinases that phosphorylate CDC25C.
-
Reagents: Recombinant kinases (e.g., CHK1, MAPKAP-K2, C-Tak1), recombinant CDC25C protein (or a peptide substrate containing the Ser216 phosphorylation site), ATP (radiolabeled or with a specific antibody for detection), and varying concentrations of CBP-501 are required.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated in a suitable reaction buffer in the presence or absence of CBP-501.
-
Detection of Phosphorylation: The level of CDC25C phosphorylation is quantified. If radiolabeled ATP is used, the incorporation of the radioactive phosphate (B84403) into the substrate is measured. Alternatively, a phospho-specific antibody that recognizes phosphorylated Ser216 on CDC25C can be used in methods like Western blotting or ELISA.
-
Data Analysis: The concentration of CBP-501 that inhibits 50% of the kinase activity (IC50) is calculated.
Calmodulin Binding Assay (Pull-down Assay):
This assay is used to demonstrate the direct interaction between CBP-501 and calmodulin.
-
Preparation of Reagents: Calmodulin is immobilized on beads (e.g., sepharose or agarose). A labeled version of CBP-501 (e.g., biotinylated or fluorescently tagged) is prepared.
-
Binding Reaction: The calmodulin-coated beads are incubated with the labeled CBP-501 in a binding buffer. The incubation is typically performed in the presence of calcium, as calmodulin's conformation and binding properties are calcium-dependent.
-
Washing and Elution: The beads are washed to remove any non-specifically bound peptide. The bound CBP-501 is then eluted from the beads, often by using a buffer containing a chelating agent like EGTA to remove calcium, which reverses the binding.
-
Detection: The amount of eluted CBP-501 is quantified using a method appropriate for its label (e.g., streptavidin-based detection for biotinylated peptides or fluorescence measurement for fluorescently tagged peptides).
Traditional Chemotherapy Experimental Protocols
Cisplatin DNA Damage Analysis (Damage-seq and XR-seq):
These high-resolution methods map cisplatin-induced DNA adduct formation and repair across the genome.
-
Cell Treatment and DNA Isolation: Cells are treated with cisplatin, and genomic DNA is isolated.
-
Damage-seq (for adduct mapping):
-
DNA is fragmented, and adapters are ligated.
-
DNA is denatured, and fragments containing cisplatin adducts are immunoprecipitated using an antibody specific for platinum-DNA adducts.
-
The captured single-stranded DNA fragments are then processed for next-generation sequencing.
-
-
XR-seq (for repair mapping):
-
This method specifically captures the excised oligomers that are removed during nucleotide excision repair of the cisplatin adducts.
-
These excised fragments are then sequenced to identify the locations of DNA repair.
-
-
Data Analysis: Sequencing reads are mapped to the reference genome to determine the precise locations of cisplatin-induced DNA damage and repair events.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by CBP-501 and cisplatin, as well as a typical experimental workflow for evaluating G2 checkpoint abrogation.
Caption: CBP-501 G2 Checkpoint Abrogation Pathway.
Caption: CBP-501 Calmodulin Modulation and Cisplatin Synergy.
Caption: Cisplatin DNA Damage Response Pathway.
Caption: G2 Checkpoint Abrogation Experimental Workflow.
Conclusion
CBP-501 acetate represents a promising new therapeutic agent that, in combination with traditional chemotherapy, has the potential to overcome key mechanisms of drug resistance and improve patient outcomes. Its unique dual mechanism of G2 checkpoint abrogation and calmodulin modulation offers a targeted approach to sensitizing cancer cells to DNA-damaging agents. While further large-scale, randomized clinical trials are needed for definitive comparisons, the existing data suggest that CBP-501 holds significant promise in the evolving landscape of cancer treatment. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this innovative therapeutic.
References
- 1. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual phosphorylation controls Cdc25 phosphatases and mitotic entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Carboplatin vs. Cisplatin in Combination with CBP-501 Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of carboplatin (B1684641) and cisplatin (B142131) when used in combination with CBP-501 acetate, a novel calmodulin-binding peptide. While clinical data for CBP-501 is predominantly available for its combination with cisplatin, this document aims to provide a comparative perspective by juxtaposing the known performance of the CBP-501-cisplatin combination with the established comparative efficacy and safety profiles of carboplatin and cisplatin. This allows for an informed, albeit inferred, assessment of a potential CBP-501-carboplatin combination.
Mechanism of Action: CBP-501 and Platinum Agents
CBP-501 is a unique G2 checkpoint-directed agent that enhances the efficacy of platinum-based chemotherapy through a multi-modal mechanism.[1][2][3] Its primary actions in combination with platinum agents like cisplatin include:
-
Increased Platinum Uptake: CBP-501 binds to calmodulin, which in turn increases the intracellular concentration of platinum agents within cancer cells.[4][5][6] This leads to a greater number of platinum-DNA adducts, enhancing the cytotoxic effect of the chemotherapy.[5][6]
-
Induction of Immunogenic Cell Death (ICD): The combination of CBP-501 and cisplatin has been shown to synergistically induce ICD.[1][3] This process involves the exposure of calreticulin (B1178941) on the cell surface and the release of high-mobility group box 1 (HMGB1), which act as signals to activate an anti-tumor immune response.
-
Modulation of the Tumor Microenvironment: The enhanced ICD leads to an increase in tumor-infiltrating CD8+ T cells and a decrease in M2-type tumor-associated macrophages, shifting the microenvironment towards a more anti-tumor state.[1][2]
-
G2 Checkpoint Abrogation: CBP-501 was initially developed as a G2 checkpoint abrogator, inhibiting multiple serine/threonine kinases that regulate the cell cycle.[5][7] This action selectively enhances the cytotoxicity of DNA-damaging agents in cancer cells.[7]
The following diagram illustrates the proposed signaling pathway for CBP-501 in combination with cisplatin.
Clinical Data for CBP-501 in Combination with Cisplatin
Clinical trials have primarily evaluated CBP-501 in combination with cisplatin, often as part of a multi-drug regimen. Below is a summary of key findings from these studies.
| Trial Identifier | Cancer Type | Treatment Arms | Key Efficacy Outcomes | Key Safety Findings (Grade 3/4 Adverse Events) |
| NCT00551512 (Phase I)[8] | Advanced Solid Tumors | CBP-501 + Cisplatin | Promising activity in platinum-resistant ovarian and mesothelioma patients. | Histamine-release syndrome (manageable with prophylaxis), rare treatment-related events. |
| Phase II (Malignant Pleural Mesothelioma)[2][9] | Malignant Pleural Mesothelioma | CBP-501 + Cisplatin + Pemetrexed | Achieved primary endpoint of 4-month progression-free survival (PFS) rate. | Data not detailed in the provided search results. |
| NCT04953962 (Phase II)[10][11] | Advanced Pancreatic Adenocarcinoma | 1. CBP-501 (25 mg/m²) + Cisplatin + Nivolumab2. CBP-501 (16 mg/m²) + Cisplatin + Nivolumab3. CBP-501 (25 mg/m²) + Cisplatin4. Cisplatin + Nivolumab (B1139203) | 3-month PFS rate: 44.4% (Arm 1 & 2), 11.1% (Arm 3), 33.3% (Arm 4). ORR: 22.2% (Arm 1). | Most treatment-related adverse events were grade 1-2. |
Comparative Analysis of Carboplatin vs. Cisplatin
Direct comparative data for carboplatin versus cisplatin in combination with CBP-501 is not available. However, a wealth of clinical data exists comparing these two platinum agents in various cancer types. The following table summarizes the general efficacy and safety profiles.
| Parameter | Cisplatin | Carboplatin | Supporting Evidence |
| Efficacy (NSCLC) | May offer a modest survival benefit and slightly higher overall response rate (ORR).[1][4][12] | Generally considered to have similar overall survival (OS) to cisplatin, though ORR may be slightly lower.[1][7] | Meta-analyses show no significant difference in OS between cisplatin- and carboplatin-based chemotherapy for NSCLC, though a small benefit in ORR for cisplatin has been observed.[1][7] |
| Efficacy (Pancreatic Cancer) | Considered an active agent, particularly in patients with DNA repair deficiencies.[13][14] | Also used, with some studies showing clinical responses in combination with other agents.[15][16] | Head-to-head comparisons in pancreatic cancer are less common, but both are utilized in combination regimens.[14][15][16] |
| Safety Profile | Higher incidence of nephrotoxicity, ototoxicity, neurotoxicity, and severe nausea/vomiting.[2][17][18] | Primarily associated with myelosuppression (thrombocytopenia, neutropenia, anemia).[17][18][19] | The differing toxicity profiles are a key factor in treatment selection. Carboplatin is often preferred for patients with pre-existing renal impairment or poor performance status.[2][18] |
| Administration | Requires extensive pre- and post-hydration, leading to longer infusion times.[2] | Shorter and more convenient administration.[2] | - |
Inferred Comparison for a Potential CBP-501-Carboplatin Combination
Based on the available data, we can infer the potential characteristics of a CBP-501-carboplatin combination:
-
Efficacy: Given that CBP-501 enhances the efficacy of platinum agents by increasing their intracellular concentration and inducing an immune response, it is plausible that it would also enhance the anti-tumor activity of carboplatin.[2][9] While direct evidence is lacking, the similar mechanisms of action of cisplatin and carboplatin suggest a potential for synergistic effects with CBP-501. The overall efficacy in comparison to the CBP-501-cisplatin combination would likely mirror the general comparative efficacy of carboplatin and cisplatin in the specific cancer type.
-
Safety: A combination of CBP-501 and carboplatin would be expected to have a safety profile dominated by the known toxicities of carboplatin, primarily myelosuppression. The histamine-release syndrome associated with CBP-501 would likely still be a consideration.[8] This combination might be a more tolerable option for patients who are not suitable candidates for cisplatin due to renal or neurological issues.
Experimental Protocols
Phase II Study of CBP-501, Cisplatin, and Nivolumab in Advanced Pancreatic Adenocarcinoma (NCT04953962)
-
Study Design: A multicenter, randomized, open-label, parallel-group phase 2 study.[10][11]
-
Patient Population: Patients with stage IV exocrine pancreatic cancer with a white blood cell count of less than 10,000/mm³ at screening.[10]
-
Treatment Arms:
-
Administration: Treatments were administered once every 21 days.[10][11]
-
Primary Endpoint: To identify combinations that yield a 35% 3-month progression-free survival rate.[11]
The following diagram illustrates the experimental workflow for the NCT04953962 clinical trial.
Conclusion
CBP-501 in combination with cisplatin has demonstrated promising clinical activity, supported by a strong mechanistic rationale. While direct clinical data for CBP-501 with carboplatin is not yet available, an inferred comparison suggests that such a combination could offer a valuable therapeutic option, particularly for patients who are poor candidates for cisplatin due to its toxicity profile. The choice between carboplatin and cisplatin in combination with CBP-501 would likely be guided by the specific clinical context, including tumor type, patient comorbidities, and treatment goals. Further clinical investigation into a CBP-501-carboplatin combination is warranted to confirm these extrapolations.
References
- 1. Efficacy and safety of first-line carboplatin-versus cisplatin-based chemotherapy for non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin vs. Carboplatin for Advanced NSCLC | CancerGRACE [cancergrace.org]
- 3. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin or carboplatin for advanced non-small cell lung cancer: does it really matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin is more effective than carboplatin for treating nonsmall cell lung cancer | EurekAlert! [eurekalert.org]
- 13. Adding Cisplatin to Standard Regimen Leads to Unprecedented Response Rate in Patients with Stage IV Pancreatic Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 14. letswinpc.org [letswinpc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Phase I study of palbociclib with cisplatin or carboplatin in the management of patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisplatin versus carboplatin based regimens for the treatment of patients with metastatic lung cancer. An analysis of Veterans Health Administration data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjpls.org [wjpls.org]
- 19. pharmacytimes.com [pharmacytimes.com]
Assessing the Added Value of CBP-501 Acetate to Standard Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CBP-501 acetate (B1210297) in combination with standard cancer therapies against standard therapies alone. It is designed to offer a comprehensive overview of CBP-501's performance, supported by experimental data from clinical trials and preclinical studies.
Executive Summary
CBP-501 is a novel peptide-based drug candidate with a multi-modal mechanism of action that enhances the efficacy of platinum-based chemotherapy and immunotherapy. Clinical trial data in advanced pancreatic cancer and malignant pleural mesothelioma suggest that the addition of CBP-501 to standard regimens can improve key efficacy endpoints such as progression-free survival. This guide delves into the quantitative data from these trials, details the experimental protocols that elucidate CBP-501's mechanism of action, and provides visual representations of its signaling pathways and experimental workflows.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the quantitative data from Phase II clinical trials comparing treatment regimens including CBP-501 to standard-of-care therapies.
Advanced Pancreatic Adenocarcinoma (NCT04953962)
This randomized Phase II study evaluated the efficacy of CBP-501 in combination with cisplatin (B142131) and nivolumab (B1139203) in patients with advanced pancreatic adenocarcinoma who had received at least two prior lines of systemic therapy.[1]
Table 1: Efficacy Outcomes in Advanced Pancreatic Adenocarcinoma [1]
| Treatment Arm | 3-Month Progression-Free Survival (3MPFS) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Arm 1: CBP-501 (25 mg/m²) + Cisplatin + Nivolumab | 44.4% | 2.4 months | 6.3 months | 22.2% |
| Arm 2: CBP-501 (16 mg/m²) + Cisplatin + Nivolumab | 44.4% | 2.1 months | 5.3 months | 0% |
| Arm 3: CBP-501 (25 mg/m²) + Cisplatin | 11.1% | 1.5 months | 3.7 months | 0% |
| Arm 4: Cisplatin + Nivolumab (Standard Therapy Comparator) | 33.3% | 1.5 months | 4.9 months | 0% |
Malignant Pleural Mesothelioma
A randomized Phase II trial compared the efficacy of CBP-501 in combination with pemetrexed (B1662193) and cisplatin versus pemetrexed and cisplatin alone in chemotherapy-naïve patients with unresectable malignant pleural mesothelioma.[2]
Table 2: Efficacy Outcomes in Malignant Pleural Mesothelioma [2]
| Treatment Arm | Progression-Free Survival (PFS) ≥ 4 months | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Arm A: CBP-501 + Pemetrexed/Cisplatin | 63% (25/40 patients) | 5.1 months | 13.3 months |
| Arm B: Pemetrexed/Cisplatin Alone | 39% (9/23 patients) | 3.4 months | 12.8 months |
Non-Small Cell Lung Cancer (NSCLC)
A randomized Phase II study (NCT00942825) was conducted to compare CBP-501 in combination with pemetrexed and cisplatin against pemetrexed and cisplatin alone in patients with non-squamous NSCLC.[3] While detailed final efficacy data from this trial are not publicly available, a key finding was that CBP-501 appeared to be most effective in patients with a normal baseline white blood cell count.[4] For context, typical efficacy outcomes for the standard pemetrexed and cisplatin regimen in advanced non-squamous NSCLC from other studies are provided below.
Table 3: Representative Efficacy of Pemetrexed/Cisplatin in Advanced Non-Squamous NSCLC (for context) [5][6]
| Study | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Schuette et al. | 6.0 months | 11.7 months |
| Garrido et al. | 10.6 months | 26.2 months |
Mechanism of Action & Experimental Protocols
CBP-501 exerts its anti-cancer effects through a multi-faceted mechanism of action.
G2 Checkpoint Abrogation
CBP-501 disrupts the G2 cell cycle checkpoint, a critical damage control point for cancer cells, particularly those with a defective G1 checkpoint. This action sensitizes cancer cells to DNA-damaging agents like cisplatin.[7]
-
Signaling Pathway:
CBP-501's inhibition of G2 checkpoint kinases.
-
Experimental Protocol: Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of CBP-501 against a panel of kinases involved in the G2 checkpoint.
-
Methodology:
-
Recombinant human kinases (e.g., CHK1, CHK2, MAPKAP-K2, C-Tak1) are incubated with their respective substrates and ATP in the presence of varying concentrations of CBP-501.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a radioactive filter binding assay or a fluorescence-based method.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of CBP-501 against each kinase.
-
-
Enhancement of Platinum Agent Uptake via Calmodulin Inhibition
CBP-501 binds to calmodulin (CaM), a calcium-binding protein, which leads to an increased influx of platinum agents like cisplatin into tumor cells.[7]
-
Experimental Protocol: Surface Plasmon Resonance (SPR) for Calmodulin Binding
-
Objective: To characterize the binding affinity of CBP-501 to calmodulin.
-
Methodology:
-
Calmodulin is immobilized on a sensor chip.
-
Solutions of CBP-501 at various concentrations are flowed over the sensor surface.
-
The binding and dissociation of CBP-501 to calmodulin are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka) to quantify the binding affinity. A lower KD indicates a higher binding affinity.[7]
-
-
Induction of Immunogenic Cell Death (ICD)
In combination with platinum agents, CBP-501 promotes immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.[8] This is characterized by the surface exposure of calreticulin (B1178941) and the release of high-mobility group box 1 (HMGB1).[8]
-
Experimental Workflow:
Workflow for assessing immunogenic cell death.
-
Experimental Protocol: Detection of ICD Markers
-
Objective: To determine if the combination of CBP-501 and cisplatin induces markers of immunogenic cell death in cancer cells.
-
Methodology:
-
Calreticulin Exposure: Cancer cells are treated with cisplatin with or without CBP-501. After treatment, the cells are stained with a fluorescently labeled anti-calreticulin antibody without permeabilizing the cell membrane. The level of surface calreticulin is then quantified by flow cytometry.
-
HMGB1 Release: The culture supernatant from the treated cells is collected. The concentration of HMGB1 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Safety and Tolerability
Across clinical trials, the addition of CBP-501 to standard chemotherapy has been generally well-tolerated. The most common treatment-related adverse event associated with CBP-501 is an infusion-related histamine-release syndrome (such as rash, itching, and hives), which is typically manageable with prophylaxis.[9][10] Importantly, the combination therapy did not lead to a significant increase in the severe adverse events commonly associated with the backbone chemotherapy.[2]
Conclusion
The addition of CBP-501 acetate to standard cancer therapies, particularly platinum-based regimens, demonstrates a clear added value in certain patient populations. The multi-modal mechanism of action, encompassing G2 checkpoint abrogation, enhanced platinum uptake, and induction of immunogenic cell death, provides a strong rationale for its synergistic effects. Clinical data from Phase II trials in advanced pancreatic cancer and malignant pleural mesothelioma indicate improved efficacy outcomes with the inclusion of CBP-501. While further investigation, particularly randomized Phase III trials, is necessary to definitively establish its role in cancer treatment, CBP-501 represents a promising agent for enhancing the efficacy of existing anti-cancer therapies.
References
- 1. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized phase II trial of pemetrexed/cisplatin with or without CBP501 in patients with advanced malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 5. A randomized phase II study of pemetrexed in combination with cisplatin or carboplatin as first-line therapy for patients with locally advanced or metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Final results from a Phase II study of pemetrexed and cisplatin with concurrent thoracic radiation after Pem-Cis induction in patients with unresectable locally advanced non-squamous non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CBP-501 Acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of CBP-501 acetate (B1210297). The following procedures are based on established best practices for managing peptide-based drug compounds in a laboratory setting to ensure both personal safety and research integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is vital to minimize exposure and prevent contamination when working with CBP-501 acetate. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards to provide adequate protection against splashes and airborne particles.[1] |
| Face Shield | Recommended in conjunction with safety goggles, particularly when there is a heightened risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for handling.[1][2] For tasks involving concentrated solutions or prolonged handling, double-gloving or the use of more robust gloves should be considered.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from potential contamination.[1][2] For procedures with a higher risk of splashes, a disposable gown resistant to chemical permeation is recommended.[3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when handling the lyophilized powder, especially when weighing, to prevent the inhalation of fine particles.[1] The selection of a specific respirator should be guided by a formal risk assessment.[2] |
| General Attire | Long Pants and Closed-Toe Shoes | Standard laboratory attire required to ensure no skin is exposed.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or a compromised seal.[2]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[2]
Storage:
-
Lyophilized Powder: Store in a cool, dry, and dark place. For long-term storage, a temperature of -20°C or -80°C in a tightly sealed container is recommended.[2]
-
Solutions: Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C unless otherwise specified by the manufacturer.
Reconstitution and Handling Workflow:
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Unused Product: Unused or expired lyophilized powder and concentrated stock solutions should be treated as chemical waste.[2]
-
Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, gloves, and vials, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Empty Containers: To render an empty container non-hazardous, it should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing and drying, deface the original label before recycling or discarding the container.[4]
Disposal Procedure:
All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
